molecular formula C10H8N2O2S B038317 Tyrphostin 47 CAS No. 122520-86-9

Tyrphostin 47

货号: B038317
CAS 编号: 122520-86-9
分子量: 220.25 g/mol
InChI 键: ZGHQGWOETPXKLY-XVNBXDOJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tyrphostin 47 (AG 555) is a potent and cell-permeable tyrosine kinase inhibitor renowned for its selectivity towards the Epidermal Growth Factor Receptor (EGFR). Functioning as a competitive antagonist for the ATP-binding site of the receptor, it effectively suppresses EGFR autophosphorylation and subsequent downstream signaling cascades. This specific mechanism of action has established this compound as an invaluable pharmacological tool in fundamental cancer research, particularly for investigating the roles of EGFR in cell proliferation, differentiation, and apoptosis. Its application extends to the study of signal transduction pathways in various cellular models, helping to elucidate the molecular underpinnings of oncogenesis and potential therapeutic interventions. Researchers utilize this compound to explore topics such as angiogenesis, cell cycle arrest, and the sensitization of tumor cells to other treatments. Presented as a solid, this high-purity compound is designed to ensure reproducible results in a wide array of in vitro assays. This compound is strictly for research applications in laboratory settings.

属性

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHQGWOETPXKLY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018041
Record name Tyrphostin AG 213
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Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

122520-86-9, 118409-60-2
Record name Tyrphostin AG 213
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Record name Tyrphostin 47
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Record name Tyrphostin AG 213
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Record name Tyrphostin 47
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Foundational & Exploratory

Tyrphostin AG 1478: A Technical Guide to its Mechanism of Action as a Potent EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 1478, also known as AG 1478, is a potent and highly selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of its mechanism of action, detailing its effects on cellular signaling pathways and its application in cancer research. Quantitative data on its inhibitory activity are presented, along with detailed methodologies for key experimental procedures used to characterize its function. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and experimental applications.

Core Mechanism of Action: Selective EGFR Tyrosine Kinase Inhibition

Tyrphostin AG 1478 exerts its biological effects primarily through the competitive inhibition of ATP binding to the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1.[1] This inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades.[2] By blocking this initial phosphorylation event, Tyrphostin AG 1478 effectively abrogates EGFR-mediated signaling, which plays a crucial role in cell proliferation, survival, differentiation, and migration.[2]

The selectivity of Tyrphostin AG 1478 for EGFR over other related kinases, such as ErbB2 (HER2) and Platelet-Derived Growth Factor Receptor (PDGFR), is a key feature of its molecular profile, making it a valuable tool for specifically interrogating the role of EGFR in various biological processes.[3]

Impact on Downstream Signaling Pathways

Inhibition of EGFR autophosphorylation by Tyrphostin AG 1478 leads to the suppression of major downstream signaling pathways, including:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is centrally involved in regulating cell proliferation. By inhibiting EGFR, Tyrphostin AG 1478 prevents the activation of the MAPK cascade, leading to a reduction in cell division.[2]

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and apoptosis. Tyrphostin AG 1478-mediated blockade of EGFR signaling leads to decreased activation of Akt, which can promote apoptosis in cancer cells.[2]

The coordinated inhibition of these pathways contributes to the anti-proliferative and pro-apoptotic effects of Tyrphostin AG 1478 observed in numerous cancer cell lines.

Interaction with the JAK/STAT Pathway

The relationship between Tyrphostin AG 1478 and the JAK/STAT signaling pathway is more complex. While direct inhibition of JAK kinases by Tyrphostin AG 1478 has not been consistently demonstrated, EGFR signaling can activate the STAT3 transcription factor. However, studies have shown that inhibition of EGFR by AG 1478 does not necessarily lead to a decrease in EGF-induced STAT3 phosphorylation, suggesting that other mechanisms can maintain STAT3 activation.[4] In some contexts, EGFR inhibition can even lead to a feedback activation of the STAT3 pathway, which may contribute to acquired resistance.[5] This has led to the exploration of combination therapies targeting both EGFR and the JAK/STAT pathway to achieve synergistic anti-tumor effects.[4][5]

Quantitative Data: Inhibitory Activity of Tyrphostin AG 1478

The potency and selectivity of Tyrphostin AG 1478 have been quantified in various assays. The following table summarizes key inhibitory concentration (IC50) values.

Target KinaseAssay TypeIC50 ValueReference(s)
EGFRCell-free kinase assay3 nM[3][6][7]
ErbB2 (HER2)Cell-free kinase assay>100 µM[3]
PDGFRCell-free kinase assay>100 µM[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to characterize the mechanism of action of Tyrphostin AG 1478.

Western Blot Analysis of EGFR and Downstream Protein Phosphorylation

This protocol is designed to assess the inhibitory effect of Tyrphostin AG 1478 on the phosphorylation of EGFR and its downstream targets, such as Akt and ERK.

Materials:

  • Cancer cell line with known EGFR expression (e.g., A431, MDA-MB-231)

  • Cell culture medium and supplements

  • Tyrphostin AG 1478 (stock solution in DMSO)

  • Epidermal Growth Factor (EGF)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

    • Pre-treat the cells with varying concentrations of Tyrphostin AG 1478 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using an ECL detection system.

    • Strip and re-probe the membrane for total proteins and a loading control (β-actin) to ensure equal loading.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the effect of Tyrphostin AG 1478 on cell viability and proliferation.

Materials:

  • Cancer cell line

  • 96-well plates

  • Tyrphostin AG 1478

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[8]

  • Treatment:

    • Treat the cells with a serial dilution of Tyrphostin AG 1478 (e.g., 0.1 to 50 µM) for 24, 48, or 72 hours.[8] Include a vehicle control (DMSO).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by Tyrphostin AG 1478.[9]

Materials:

  • Cancer cell line

  • Tyrphostin AG 1478

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with Tyrphostin AG 1478 at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Tyrphostin47 Tyrphostin AG 1478 Tyrphostin47->pEGFR Inhibits RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Survival Cell Survival Akt->Survival

Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin AG 1478.

Western_Blot_Workflow start Cell Treatment with Tyrphostin AG 1478 lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (e.g., anti-p-EGFR) blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis.

MTT_Assay_Workflow start Cell Seeding (96-well plate) treatment Treatment with Tyrphostin AG 1478 start->treatment mtt Add MTT Reagent treatment->mtt incubation Incubation (4 hours) mtt->incubation solubilization Add Solubilizing Agent (e.g., DMSO) incubation->solubilization read Measure Absorbance (570 nm) solubilization->read analysis Data Analysis (Cell Viability) read->analysis

Caption: Experimental workflow for the MTT cell proliferation assay.

Conclusion

Tyrphostin AG 1478 is a well-characterized, potent, and selective inhibitor of the EGFR tyrosine kinase. Its ability to block EGFR autophosphorylation and downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, makes it an invaluable tool for studying EGFR-dependent cellular processes and a lead compound in the development of anti-cancer therapeutics. The provided experimental protocols and visualizations serve as a comprehensive guide for researchers and drug development professionals working with this important molecule. Further investigation into its interplay with other signaling networks, such as the JAK/STAT pathway, will continue to refine our understanding of its therapeutic potential.

References

Tyrphostin 47: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tyrphostin 47, also known as AG-213, is a potent, cell-permeable inhibitor of protein tyrosine kinases (PTKs). It is a member of the tyrphostin family of compounds, which were rationally designed as substrate mimetics to compete with the binding of ATP to the kinase domain of receptor tyrosine kinases. In research settings, this compound is a valuable tool for elucidating the role of tyrosine phosphorylation in a multitude of cellular processes, including cell proliferation, differentiation, and signal transduction. Its inhibitory activity against key kinases such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the p210bcr-abl fusion protein makes it a versatile agent for studying various signaling pathways implicated in both normal physiology and disease, particularly in cancer and vascular disorders.

This technical guide provides an in-depth overview of the research applications of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for the binding site within the catalytic domain of protein tyrosine kinases. This competitive inhibition prevents the autophosphorylation of the receptor and the subsequent phosphorylation of downstream signaling molecules, thereby blocking the entire signal transduction cascade. While it is known to inhibit several tyrosine kinases, it is most commonly cited for its activity against EGFR, PDGFR, and the oncogenic p210bcr-abl kinase.[1]

Quantitative Data

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the known IC50 values for this compound against its primary targets.

Target KinaseIC50 Value (µM)
Epidermal Growth Factor Receptor (EGFR)2.4[1]
Platelet-Derived Growth Factor Receptor (PDGFR)3.5[1]
p210bcr-abl Kinase5.9[1]

Signaling Pathways

This compound is a valuable tool for dissecting several critical signaling pathways. Its primary targets, EGFR and PDGFR, are key initiators of cascades that regulate cell growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. This compound inhibits the initial step of this cascade by preventing the autophosphorylation of the EGFR upon ligand binding.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding P P EGFR->P Autophosphorylation Tyrphostin47 This compound Tyrphostin47->EGFR Inhibits Grb2 Grb2 P->Grb2 PI3K PI3K P->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR signaling pathway inhibition by this compound.
Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway

Similar to the EGFR pathway, the PDGFR signaling cascade is critical for cell growth and is a key player in processes such as angiogenesis and wound healing. This compound effectively blocks this pathway by inhibiting PDGFR autophosphorylation.

PDGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binding P P PDGFR->P Autophosphorylation Tyrphostin47 This compound Tyrphostin47->PDGFR Inhibits PLCg PLCγ P->PLCg IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

PDGFR signaling pathway inhibition by this compound.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Research has shown that this compound can inhibit the phosphorylation of p38 MAPK, a key kinase involved in cellular responses to stress, inflammation, and apoptosis.[2] For example, it has been demonstrated to block Shiga toxin-induced cell death by inhibiting p38 MAPK phosphorylation.[2]

p38_MAPK_Pathway Stress Cellular Stress (e.g., Shiga Toxin) UpstreamKinases Upstream Kinases (MKK3/6) Stress->UpstreamKinases p38 p38 MAPK UpstreamKinases->p38 Phosphorylation p_p38 Phospho-p38 MAPK DownstreamTargets Downstream Targets p_p38->DownstreamTargets CellularResponse Cellular Response (e.g., Apoptosis) DownstreamTargets->CellularResponse Tyrphostin47 This compound Tyrphostin47->UpstreamKinases Inhibits (indirectly)

Inhibition of p38 MAPK phosphorylation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Experimental Workflow: Western Blot for Phospho-EGFR Inhibition

WB_Workflow start Start cell_culture 1. Seed cells and grow to 70-80% confluency start->cell_culture serum_starve 2. Serum-starve cells (4-6 hours) cell_culture->serum_starve pretreatment 3. Pre-treat with this compound (e.g., 1-2 hours) serum_starve->pretreatment stimulation 4. Stimulate with EGF (e.g., 100 ng/mL for 15 min) pretreatment->stimulation lysis 5. Lyse cells in RIPA buffer with inhibitors stimulation->lysis quantification 6. Quantify protein concentration (BCA assay) lysis->quantification sds_page 7. Separate proteins by SDS-PAGE quantification->sds_page transfer 8. Transfer proteins to PVDF membrane sds_page->transfer blocking 9. Block membrane with 5% BSA in TBST transfer->blocking primary_ab 10. Incubate with primary antibody (anti-p-EGFR, overnight at 4°C) blocking->primary_ab secondary_ab 11. Incubate with HRP-conjugated secondary antibody (1 hour, RT) primary_ab->secondary_ab detection 12. Detect with ECL substrate and image secondary_ab->detection analysis 13. Analyze band intensities detection->analysis end End analysis->end

General workflow for Western blot analysis.

Protocol: Western Blot for Analysis of EGFR Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on EGFR phosphorylation in a cellular context.

1. Cell Culture and Treatment:

  • Seed cells (e.g., A431, HeLa) in 6-well plates and culture until they reach 70-80% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal EGFR phosphorylation.

  • Pre-treat the cells with the desired concentrations of this compound (dissolved in DMSO) for 1-2 hours. Include a vehicle-only (DMSO) control.

  • Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 15 minutes at 37°C to induce EGFR phosphorylation.

2. Protein Extraction:

  • After stimulation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (total protein extract) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an 8% or 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) diluted 1:1000 in 5% BSA/TBST overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:5000 in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control protein such as β-actin or GAPDH.

Protocol: In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the kinase activity of a purified enzyme (e.g., EGFR kinase domain).

1. Reagents and Setup:

  • Purified active kinase (e.g., recombinant EGFR kinase domain).

  • Kinase-specific substrate (e.g., a synthetic peptide).

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, and DTT).

  • ATP solution.

  • This compound stock solution (in DMSO).

  • 96-well assay plate.

2. Assay Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.

  • Add serial dilutions of this compound or a vehicle control (DMSO) to the wells of the 96-well plate.

  • Add the kinase/substrate mixture to the wells.

  • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a solution of ATP (the final concentration should be at or near the Km for the specific kinase).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

3. Detection:

  • The amount of phosphorylated substrate can be quantified using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using a system that measures the amount of ADP produced (e.g., Kinase-Glo®).

    • Fluorescence-based assay: Using a phospho-specific antibody labeled with a fluorescent probe.

4. Data Analysis:

  • Plot the kinase activity as a function of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a well-established and valuable tool for researchers investigating the roles of protein tyrosine kinases in cellular signaling. Its inhibitory activity against key receptors like EGFR and PDGFR, as well as its effects on other signaling molecules like p38 MAPK, make it a versatile compound for a wide range of studies in cell biology and drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for the effective use of this compound in a research setting. As with any experimental reagent, careful optimization and appropriate controls are essential for obtaining reliable and reproducible results.

References

Tyrphostin 47: A Technical Guide to its Function as an EGFR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 47, a member of the tyrphostin family of compounds, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[2][3] Dysregulation of EGFR signaling is a common feature in many types of cancer, making it a key target for therapeutic intervention.[4] this compound exerts its inhibitory effect by competing with ATP for its binding site within the kinase domain of EGFR, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular signaling, and detailed protocols for its experimental application.

Quantitative Data: Inhibitory Activity of this compound and Related Compounds

The inhibitory potency of this compound and other relevant tyrphostins against EGFR and cell proliferation is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's efficacy.

CompoundTarget/AssayCell Line/SystemIC50 / Effective ConcentrationReference
This compound Cell ProliferationVero Cells23 µM[7]
Tyrphostin 25Cell ProliferationVero Cells6 µM[7]
Tyrphostin 51Cell ProliferationVero Cells7 µM[7]
Tyrphostin AG555EGFR Kinase Assay-0.7 µM[8]
Tyrphostin AG556EGFR Kinase Assay-5 µM[8]
Tyrphostin AG1478Cell ViabilityU251-MG (Glioblastoma)35 µM[9]

Mechanism of Action and Downstream Effects

This compound functions as a competitive inhibitor of the EGFR tyrosine kinase.[5] The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and the activation of its intracellular kinase domain.[3] This leads to the autophosphorylation of specific tyrosine residues on the receptor, creating docking sites for various signaling proteins and initiating downstream cascades.[3]

This compound directly interferes with this process by occupying the ATP-binding pocket of the EGFR kinase domain.[5][6] By preventing ATP from binding, it blocks the transfer of a phosphate (B84403) group to the tyrosine residues, thus inhibiting receptor autophosphorylation and activation.[10]

The inhibition of EGFR activation by this compound has significant consequences for downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are critical for cell proliferation and survival, respectively.[3] By blocking the initial phosphorylation event, this compound effectively shuts down these pro-survival and proliferative signals.[10][11]

Furthermore, the inhibition of EGFR signaling by tyrphostins has been shown to induce cell cycle arrest, typically at the G1-S transition, and to promote apoptosis, or programmed cell death.[11]

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Kinase Domain EGF->EGFR:f0 Binding & Dimerization pEGFR p-EGFR (Autophosphorylation) EGFR:f2->pEGFR Activation Grb2 Grb2 pEGFR->Grb2 PI3K PI3K pEGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Tyrphostin47 This compound Tyrphostin47->EGFR:f2 Inhibition of ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the in vitro inhibitory activity of this compound on purified EGFR.[8]

Materials:

  • Purified recombinant EGFR enzyme

  • EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[8]

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in the EGFR Kinase Buffer.

  • In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).[8]

  • Add 2 µl of diluted EGFR enzyme to each well.[8]

  • Add 2 µl of a substrate/ATP mixture to initiate the reaction.[8]

  • Incubate the plate at room temperature for 60 minutes.[8]

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[8]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

  • Incubate for 30 minutes at room temperature.[8]

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.[8]

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]

Materials:

  • EGFR-expressing cancer cell line (e.g., A431)

  • Complete growth medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blotting for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.[11][12]

Materials:

  • EGFR-expressing cell line (e.g., A431)[9]

  • Serum-free medium

  • This compound

  • EGF

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[9]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, loading control like β-actin)[9]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow until they reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.[12]

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.[12]

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.[12]

  • Wash the cells with ice-cold PBS and lyse them.[9]

  • Quantify the protein concentration of the lysates.[9]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Block the membrane for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.[12]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[8]

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR or a housekeeping protein.[8]

Experimental Workflow Diagram

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment - Seed cells (e.g., A431) - Serum starve - Treat with this compound - Stimulate with EGF start->cell_culture cell_lysis 2. Cell Lysis - Wash with cold PBS - Lyse with RIPA buffer cell_culture->cell_lysis protein_quant 3. Protein Quantification - BCA or Bradford assay cell_lysis->protein_quant sds_page 4. SDS-PAGE - Load equal protein amounts protein_quant->sds_page transfer 5. Protein Transfer - Transfer to PVDF membrane sds_page->transfer blocking 6. Blocking - Block with 5% BSA in TBST transfer->blocking primary_ab 7. Primary Antibody Incubation - Incubate with anti-p-EGFR antibody blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 9. Detection - Add chemiluminescent substrate - Image the blot secondary_ab->detection analysis 10. Data Analysis - Densitometry analysis - Normalize p-EGFR to total EGFR detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis of EGFR phosphorylation.

Conclusion

This compound is a valuable tool for studying EGFR signaling and holds potential as a scaffold for the development of novel anticancer agents. Its well-defined mechanism of action as a competitive inhibitor of the EGFR kinase makes it a useful probe for dissecting the complexities of EGFR-mediated cellular processes. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in their specific systems of interest. As with any inhibitor, careful dose-response studies are crucial to determine the optimal concentrations for achieving the desired biological effect.

References

Tyrphostin 47 (AG-1478): A Technical Guide to Target Proteins and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 47, also known as AG-1478, is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the tyrphostin family of compounds, it functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the EGFR and subsequent activation of downstream signaling cascades.[4] This targeted inhibition of EGFR signaling has made this compound a valuable tool in cancer research, particularly in studies involving tumors that overexpress or have mutated forms of the EGFR. This technical guide provides an in-depth overview of the target proteins and signaling pathways modulated by this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Target Proteins and Inhibitory Activity

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[4] this compound exhibits high potency and selectivity for EGFR, with reported half-maximal inhibitory concentration (IC50) values in the low nanomolar range in cell-free assays.[1][2][3][5] While its primary affinity is for EGFR, it has also been shown to inhibit other kinases, albeit at significantly higher concentrations.

Quantitative Inhibitory Data
Target ProteinAssay TypeIC50 ValueReference(s)
Primary Target
EGFRCell-free kinase assay3 nM[1][2][3][5]
Secondary Targets
ErbB2 (HER2)Cell-free kinase assay> 100 µM[3][5]
PDGFRCell-free kinase assay> 100 µM[3][5]
Protein Kinase CK2Holoenzyme activity assay25.9 µM[6]
WNK1Non-specific inhibition-[5]
Phosphatidylinositol 4-kinase IIIα (PI4KA)In vitro and in-cell assays-[1]

Signaling Pathways Modulated by this compound

By inhibiting EGFR, this compound effectively downregulates two major downstream signaling pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. Both of these pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[4][7]

EGFR-Mediated Signaling Pathways

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins, which in turn activate downstream signaling cascades.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Tyrphostin47 This compound (AG-1478) Tyrphostin47->EGFR Inhibition

EGFR Signaling and Inhibition by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the inhibitory effect of this compound on purified EGFR kinase activity by measuring the amount of ADP produced.

Materials:

  • Purified recombinant EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • This compound (AG-1478)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).

  • Add 2 µL of diluted EGFR enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Kinase_Assay_Workflow Start Start PrepInhibitor Prepare this compound Serial Dilutions Start->PrepInhibitor AddToPlate Add Inhibitor/DMSO to 384-well plate PrepInhibitor->AddToPlate AddEnzyme Add EGFR Enzyme AddToPlate->AddEnzyme AddSubstrate Add Substrate/ATP (Initiate Reaction) AddEnzyme->AddSubstrate Incubate1 Incubate 60 min at RT AddSubstrate->Incubate1 AddADPGlo Add ADP-Glo™ Reagent (Stop Reaction) Incubate1->AddADPGlo Incubate2 Incubate 40 min at RT AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent Incubate2->AddDetection Incubate3 Incubate 30 min at RT AddDetection->Incubate3 ReadLuminescence Measure Luminescence Incubate3->ReadLuminescence Analyze Calculate IC50 ReadLuminescence->Analyze

EGFR Kinase Inhibition Assay Workflow
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the effect of this compound on cell viability by quantifying the metabolic activity of cells.

Materials:

  • Cancer cell line of interest (e.g., A431, MDA-MB-231)

  • Complete culture medium

  • This compound (AG-1478)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

  • Allow cells to attach overnight.

  • Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream targets in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound (AG-1478)

  • EGF

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-phospho-ERK, anti-total ERK, anti-phospho-Akt, anti-total Akt, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for several hours to reduce basal EGFR phosphorylation.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein.[8]

Conclusion

This compound (AG-1478) is a well-characterized and highly effective inhibitor of the EGFR tyrosine kinase. Its ability to potently and selectively block EGFR signaling has made it an indispensable tool for investigating the roles of the EGFR pathway in both normal physiology and disease, particularly in the context of cancer. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Further investigation into its off-target effects, such as the inhibition of PI4KA and WNK1, may reveal novel therapeutic applications for this versatile compound.

References

Tyrphostin 47: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and structural properties of Tyrphostin 47 (also known as AG-213 and RG-50864), a potent inhibitor of protein tyrosine kinases. This document details its physicochemical characteristics, mechanism of action, and relevant experimental protocols for its application in research settings.

Chemical Properties and Structure

This compound is a synthetic compound belonging to the tyrphostin family, a class of molecules designed to inhibit the activity of protein tyrosine kinases by competing with the substrate binding site.[1] Its chemical and physical properties are summarized below.

Physicochemical Data
PropertyValueReference(s)
IUPAC Name 2-cyano-3-(3,4-dihydroxyphenyl)-2-propenethioamide[2]
Synonyms AG-213, RG-50864, α-cyano-3,4-dihydroxythiocinnamamide[1][2][3]
CAS Number 118409-60-2[2][4]
Molecular Formula C₁₀H₈N₂O₂S[2][3]
Molecular Weight 220.25 g/mol [2][4]
Appearance Solid powder[2]
Melting Point 213 °C[1]
Solubility Soluble in DMSO (up to 75 mM) and Ethanol (up to 75 mM).[1][5]
Purity >98%[2]
Chemical Structure

The structure of this compound features a 3,4-dihydroxy-substituted phenyl ring attached to a cyano-substituted propenethioamide group. This structure is critical for its biological activity.

  • SMILES: S=C(N)/C(C#N)=C/C1=CC=C(O)C(O)=C1[2][4]

  • InChI: InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+[2]

Stability and Storage

For optimal stability, this compound should be stored under specific conditions. Stock solutions, typically prepared in DMSO, are stable for 1 to 3 months when stored at -20°C. For long-term storage (months to years), it is recommended to keep the solid compound in a dry, dark environment at -20°C.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes. The compound is stable for several weeks at ambient temperature during standard shipping.[2]

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of several protein tyrosine kinases, with a primary role in blocking signal transduction pathways that are crucial for cell proliferation and survival.[2]

Inhibition of Receptor Tyrosine Kinases

The primary mechanism of action for this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways.[6] this compound competitively blocks the substrate-binding site of the EGFR kinase domain, thereby preventing this autophosphorylation and subsequent signal propagation.[1][7]

The inhibitory activity of this compound is not limited to EGFR. It also demonstrates potent inhibition against other tyrosine kinases. The half-maximal inhibitory concentrations (IC₅₀) for its key targets are summarized in the table below.

Target KinaseIC₅₀ ValueReference(s)
EGFR 2.4 µM[2]
PDGFR (Platelet-Derived Growth Factor Receptor)3.5 µM[2]
p210bcr-abl 5.9 µM[2]
WNK1 Nonspecific inhibitor[4]
Signaling Pathway Inhibition

By inhibiting EGFR, this compound effectively blocks the downstream signaling pathways responsible for cell growth and proliferation. The following diagram illustrates the point of inhibition within the EGFR signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Phos Autophosphorylation EGFR->Phos Tyrphostin47 This compound Tyrphostin47->Phos Inhibits RAS_RAF RAS/RAF/MAPK Pathway Phos->RAS_RAF PI3K_AKT PI3K/AKT Pathway Phos->PI3K_AKT Proliferation Cell Proliferation & Survival Gene Transcription RAS_RAF->Proliferation PI3K_AKT->Proliferation

EGFR signaling pathway inhibition by this compound.

Experimental Protocols

This compound is widely used in cell-based assays to investigate the roles of tyrosine kinases in cellular processes. Below are detailed protocols for two common experiments: a cell proliferation assay and a Western blot for protein phosphorylation analysis.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability and proliferation following treatment with this compound.[8][9][10]

Materials:

  • Target cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • MTT solvent (e.g., DMSO or acidified isopropanol)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.1%). Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[8]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm using a microplate reader.[9]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ value.

Western Blot for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on ligand-induced EGFR phosphorylation in cultured cells.[5][11]

Materials:

  • Target cell line (e.g., A431, known for high EGFR expression)

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Growth factor ligand (e.g., EGF)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[11]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., p-Tyr1068), anti-total-EGFR

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.[11]

    • (Optional) Serum-starve the cells for 4-24 hours to reduce basal receptor activity.[11]

    • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.[11]

    • Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.[11]

  • Cell Lysis:

    • Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS.[5]

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[11]

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]

    • Transfer the separated proteins to a PVDF membrane.[5]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with primary antibodies (anti-p-EGFR and anti-total-EGFR) overnight at 4°C.[12]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply chemiluminescent substrate and capture the signal using an imaging system.[12]

    • To ensure equal loading, the membrane can be stripped and re-probed with a loading control antibody.

    • Quantify band intensities to determine the ratio of phosphorylated EGFR to total EGFR.

The following diagram outlines the general workflow for a Western blot experiment.

Western_Blot_Workflow node_style_process node_style_process node_style_reagent node_style_reagent node_style_output node_style_output A 1. Cell Culture & Treatment (this compound ± EGF) B 2. Cell Lysis (Lysis Buffer with Inhibitors) A->B Lysate Protein Lysate B->Lysate C 3. Protein Quantification (BCA Assay) D 4. SDS-PAGE C->D E 5. Protein Transfer D->E Membrane PVDF Membrane E->Membrane F 6. Immunoblotting G 7. Detection F->G H 8. Data Analysis G->H Result Quantified Protein Phosphorylation Levels H->Result Lysate->C Membrane->F Antibodies Primary & Secondary Antibodies Antibodies->F ECL Chemiluminescent Substrate ECL->G

General experimental workflow for Western blot analysis.

References

Investigating Scavenger Receptor Activity with Tyrphostin 47: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scavenger receptors (SRs) are a diverse superfamily of cell surface receptors primarily expressed on myeloid cells.[1] They are defined by their ability to bind a wide array of ligands, including modified low-density lipoproteins (LDL), apoptotic cells, and pathogen-associated molecular patterns (PAMPs).[1][2] This broad ligand recognition implicates scavenger receptors in a multitude of physiological and pathological processes, including homeostasis, innate immunity, inflammatory diseases, and atherosclerosis.[1][3] In atherosclerotic lesions, for instance, macrophages expressing scavenger receptors aggressively take up oxidized LDL, leading to the formation of foam cells and the progression of atherosclerosis.[1]

The signaling pathways initiated by scavenger receptor ligand binding are complex and can involve various protein tyrosine kinases (PTKs).[4][5] Tyrphostin 47, a well-characterized PTK inhibitor, has been utilized to investigate the role of tyrosine phosphorylation in scavenger receptor activity.[6][7] This technical guide provides an in-depth overview of the use of this compound as a tool to study scavenger receptor function, complete with experimental protocols and data presentation formats.

This compound: A Tool for Interrogating Scavenger Receptor Signaling

This compound, also known as AG-213, is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase activity with an IC₅₀ of 2.4 µM.[8] It also demonstrates inhibitory activity against platelet-derived growth factor receptor (PDGFR) and p210bcr-abl kinase.[8] Its mechanism of action involves competing with ATP at the kinase domain, thereby preventing the phosphorylation of tyrosine residues on substrate proteins. Given that scavenger receptor signaling pathways are known to involve tyrosine kinase activity, this compound serves as a valuable chemical probe to elucidate the role of these kinases in scavenger receptor-mediated cellular events.

Quantitative Data on the Inhibitory Effects of this compound

While specific IC50 values for this compound against various scavenger receptor subtypes are not extensively documented in publicly available literature, existing research provides a functional concentration for inhibiting scavenger receptor activity. A study on rabbit and human smooth muscle cells demonstrated that this compound at a concentration of 50 µM effectively blocks the induction of scavenger receptor activity mediated by various growth factors.[7]

The following table summarizes the expected outcomes when using this compound to inhibit scavenger receptor activity. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Parameter This compound Treatment Expected Outcome Notes
Growth Factor-Induced Scavenger Receptor Activity 50 µMSignificant inhibition of modified LDL uptakeBased on studies in smooth muscle cells.[7]
Basal Scavenger Receptor Activity VariableInhibition may be observed depending on the cell type and the contribution of basal tyrosine kinase activity.Dose-response analysis is recommended.
Downstream Signaling (e.g., MAPK phosphorylation) 10-50 µMReduction in phosphorylation of downstream signaling molecules.The specific kinases affected may vary.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of this compound on scavenger receptor activity.

Preparation of Modified Low-Density Lipoprotein (LDL)

The uptake of modified LDL is a hallmark of scavenger receptor activity. Acetylated LDL (acLDL) and oxidized LDL (oxLDL) are commonly used ligands.

a) Preparation of DiI-labeled Oxidized LDL (DiI-oxLDL)

  • Materials: Human LDL, DiI labeling solution, copper sulfate (B86663) (CuSO₄).

  • Procedure:

    • Incubate human LDL with DiI labeling solution according to the manufacturer's protocol to fluorescently label the LDL.

    • Remove unincorporated dye by dialysis.

    • Induce oxidation by incubating the DiI-LDL with CuSO₄ (e.g., 5-10 µM) for 18-24 hours at 37°C.

    • Stop the oxidation reaction by adding EDTA.

    • Confirm oxidation using methods such as measuring thiobarbituric acid reactive substances (TBARS) or by observing the increased electrophoretic mobility on an agarose (B213101) gel.

    • Sterilize the DiI-oxLDL by filtration and store at 4°C.

Cell Culture and Treatment
  • Cell Lines: Macrophage cell lines (e.g., RAW 264.7, THP-1) or primary macrophages are commonly used.

  • Procedure:

    • Culture cells to the desired confluency in appropriate media.

    • For experiments involving growth factor induction, serum-starve the cells for 12-24 hours prior to stimulation.

    • Pre-incubate the cells with this compound (e.g., 10-50 µM) or vehicle control (e.g., DMSO) for 1-2 hours before adding the scavenger receptor ligand or growth factor.

    • If applicable, stimulate the cells with a growth factor known to induce scavenger receptor activity (e.g., PDGF-BB).

    • Add the prepared modified LDL (e.g., DiI-oxLDL at 10 µg/mL) and incubate for the desired time (e.g., 4-6 hours).

Measurement of Scavenger Receptor-Mediated Uptake

a) Fluorescence Microscopy

  • Procedure:

    • After incubation with DiI-oxLDL, wash the cells with phosphate-buffered saline (PBS) to remove unbound ligand.

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on microscope slides.

    • Visualize and capture images using a fluorescence microscope. The intensity of the red fluorescence within the cells corresponds to the amount of DiI-oxLDL uptake.

b) Flow Cytometry

  • Procedure:

    • After incubation with DiI-oxLDL, wash the cells and detach them using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for DiI.

    • The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of DiI-oxLDL uptake.

Western Blot Analysis of Signaling Pathways
  • Procedure:

    • After treatment with this compound and stimulation with a scavenger receptor ligand, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., phospho-p38 MAPK, total p38 MAPK).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the general signaling pathways associated with scavenger receptors and the proposed point of inhibition by this compound.

Scavenger_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SR Scavenger Receptor (e.g., CD36, SR-A) PTK Protein Tyrosine Kinase (e.g., Src family kinases) SR->PTK Activation Ligand Modified LDL Ligand->SR Binding Downstream Downstream Signaling (e.g., MAPK pathway) PTK->Downstream Phosphorylation Response Cellular Response (Foam cell formation, Inflammation) Downstream->Response Tyrphostin47 This compound Tyrphostin47->PTK Inhibition

Caption: General Scavenger Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflows

The following diagrams outline the workflows for the key experiments described in this guide.

Uptake_Assay_Workflow A Culture Macrophages B Pre-treat with this compound or Vehicle A->B C Induce SR Activity (optional, e.g., with PDGF-BB) B->C D Add DiI-oxLDL C->D E Incubate (4-6 hours) D->E F Wash and Fix Cells E->F G Analyze Uptake F->G H Fluorescence Microscopy G->H I Flow Cytometry G->I

Caption: Workflow for Measuring Scavenger Receptor-Mediated Uptake of Modified LDL.

Western_Blot_Workflow A Culture and Treat Cells (as in uptake assay) B Lyse Cells A->B C Determine Protein Concentration B->C D SDS-PAGE C->D E Western Transfer D->E F Probe with Antibodies (Phospho- & Total Kinases) E->F G Detect and Analyze Bands F->G

Caption: Workflow for Western Blot Analysis of Downstream Signaling Pathways.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of protein tyrosine kinases in scavenger receptor function. By inhibiting tyrosine phosphorylation, researchers can dissect the signaling cascades that lead to scavenger receptor-mediated cellular responses. The experimental protocols and workflows provided in this guide offer a framework for designing and conducting robust studies in this area. While specific quantitative data for this compound's direct interaction with scavenger receptors may be limited, its established efficacy in blocking growth factor-induced scavenger receptor activity provides a strong basis for its use as an inhibitor in functional assays. Further research, including dose-response studies and analysis of specific downstream signaling events, will continue to refine our understanding of the intricate role of scavenger receptors in health and disease.

References

Tyrphostin 47 (AG1478): A Modulator of Chloride Secretion via EGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Tyrphostin 47, also known as AG1478, on chloride secretion in epithelial cells. This compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] This document details the underlying signaling pathways, summarizes key quantitative data from relevant studies, provides detailed experimental protocols for assessing its effects, and presents visual diagrams to elucidate the mechanisms of action.

Introduction: EGFR Signaling and Chloride Secretion

Epithelial chloride secretion is a fundamental physiological process critical for fluid and electrolyte balance across mucosal surfaces, including in the intestine and airways. This process is primarily mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and other chloride channels. Dysregulation of chloride secretion is a hallmark of several diseases, most notably cystic fibrosis and secretory diarrheas.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Recent evidence has implicated EGFR signaling as a significant modulator of ion transport and, specifically, chloride secretion in epithelial cells.

This compound: A Tool to Probe EGFR's Role in Chloride Transport

This compound (AG1478) is a highly selective inhibitor of the EGFR tyrosine kinase, with an IC50 in the low nanomolar range.[1] By blocking the autophosphorylation of the EGFR, this compound prevents the activation of downstream signaling cascades. This specificity makes it an invaluable pharmacological tool for investigating the precise role of EGFR in various cellular processes, including the regulation of chloride secretion.

Effects of this compound on Chloride Secretion

Research has demonstrated that EGFR signaling can influence chloride secretion. One key study revealed that Growth Hormone (GH) inhibits carbachol (B1668302) (CCh)-induced chloride secretion in the human colonic epithelial cell line, T84. This inhibition is mediated through a Janus kinase 2 (JAK2)-dependent transactivation of the EGFR.

Crucially, the application of this compound (AG1478) was shown to prevent the GH-induced activation of the EGFR and, consequently, reverse the inhibitory effect of GH on chloride secretion.[2] This finding directly implicates the EGFR signaling pathway as a negative regulator of calcium-dependent chloride secretion in these cells. The inhibitory pathway involves the recruitment of the extracellular signal-regulated kinase (ERK1/2).[2]

Quantitative Data on this compound's Effects

The following table summarizes the key findings on the effect of this compound on agonist-induced chloride secretion in T84 cells. The data is based on the findings of Cheng et al. (2003), where this compound reversed the inhibitory effect of Growth Hormone on carbachol-stimulated short-circuit current (Isc), a measure of chloride secretion.

Experimental Condition Agonist(s) Inhibitor(s) Change in Short-Circuit Current (ΔIsc in µA/cm²) Effect of this compound
ControlCarbachol (100 µM)-Baseline IncreaseN/A
GH InhibitionGH (10 nmol/L) + Carbachol (100 µM)-Inhibited IncreaseN/A
This compound Reversal GH (10 nmol/L) + Carbachol (100 µM) This compound (AG1478) Reversed Inhibition Prevents the inhibitory effect of GH on CCh-induced chloride secretion

Note: Specific quantitative values for the reversal by this compound were not available in the accessed literature. The table reflects the qualitative findings of the key study.

Experimental Protocols

The following section details the methodologies for assessing the effects of this compound on chloride secretion in epithelial cells.

Cell Culture

T84 human colonic adenocarcinoma cells are a well-established model for studying epithelial chloride secretion.

  • Growth Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 and 95% air.

  • Plating for Experiments: For Ussing chamber studies, T84 cells are seeded onto permeable supports (e.g., Snapwell™ inserts) and allowed to grow until a confluent monolayer with high transepithelial resistance (TER > 1000 Ω·cm²) is formed, typically over 10-14 days.

Measurement of Chloride Secretion using Ussing Chambers

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[3][4]

  • Apparatus: An Ussing chamber system equipped with voltage-clamp capabilities and Ag/AgCl electrodes.

  • Buffer: Krebs-bicarbonate Ringer solution (in mM: 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 0.4 KH2PO4, and 10 glucose), maintained at 37°C and gassed with 95% O2-5% CO2 to maintain pH 7.4.

  • Procedure:

    • Mount the permeable support with the confluent T84 cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

    • Equilibrate the tissue with the buffer for 20-30 minutes.

    • Measure the transepithelial potential difference (Vt) and clamp it to 0 mV. The current required to maintain this clamp is the short-circuit current (Isc), which reflects the net ion transport.

    • Record a stable baseline Isc.

    • Pre-treat the cells with this compound (AG1478) on the basolateral side for a specified duration (e.g., 30 minutes).

    • Add the inhibitory agent (e.g., Growth Hormone) to the basolateral side.

    • Stimulate chloride secretion by adding an agonist (e.g., carbachol) to the basolateral side.

    • Continuously record the change in Isc. The peak increase in Isc after agonist addition is indicative of the rate of chloride secretion.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of GH-Induced Inhibition of Chloride Secretion

GH_EGFR_Cl_Secretion cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GH Growth Hormone (GH) GHR GH Receptor GH->GHR CCh Carbachol (CCh) MR Muscarinic Receptor CCh->MR JAK2 JAK2 GHR->JAK2 Ca Ca2+ MR->Ca EGFR EGF Receptor ERK ERK1/2 EGFR->ERK Cl_Channel Cl- Channel JAK2->EGFR Transactivation Ca->Cl_Channel Stimulation ERK->Cl_Channel Inhibition Tyrphostin47 This compound (AG1478) Tyrphostin47->EGFR

Caption: GH inhibits CCh-stimulated Cl- secretion via JAK2-mediated EGFR transactivation and subsequent ERK1/2 activation. This compound blocks this pathway at the EGFR.

Experimental Workflow for Assessing this compound Effects

Ussing_Chamber_Workflow start Start: Confluent T84 Monolayer mount Mount Monolayer in Ussing Chamber start->mount equilibrate Equilibrate with Buffer (20-30 min) mount->equilibrate baseline Record Baseline Short-Circuit Current (Isc) equilibrate->baseline add_tyrphostin Add this compound (Basolateral) baseline->add_tyrphostin add_gh Add Growth Hormone (Basolateral) add_tyrphostin->add_gh add_cch Add Carbachol (Basolateral) add_gh->add_cch record Record Change in Isc add_cch->record analyze Analyze Data record->analyze

Caption: A stepwise workflow for measuring the effect of this compound on chloride secretion using an Ussing chamber.

Conclusion and Future Directions

This compound serves as a critical tool for elucidating the role of EGFR in regulating epithelial chloride secretion. The available evidence strongly suggests that EGFR activation can exert an inhibitory effect on calcium-mediated chloride transport. This positions EGFR as a potential therapeutic target for modulating chloride secretion in diseases characterized by excessive fluid loss.

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which the EGFR-ERK pathway inhibits chloride channels.

  • Investigating the effects of this compound and other EGFR inhibitors on chloride secretion in in vivo models of diarrheal diseases.

  • Exploring the potential for repurposing existing EGFR inhibitors for the treatment of secretory diarrheas.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the intersection of EGFR signaling and epithelial ion transport. The methodologies and pathways described herein are essential for advancing our understanding and developing novel therapeutic strategies for a range of debilitating diseases.

References

The Role of Tyrphostin AG 1024 in the Interrogation of Insulin-Like Growth Factor Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Tyrphostin AG 1024, a key small molecule inhibitor used in the study of Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling. This document details its mechanism of action, specificity, and its application in various experimental protocols, offering a valuable resource for scientists in academic research and the pharmaceutical industry.

Introduction to Tyrphostin AG 1024

Tyrphostin AG 1024, also known as AG 1024, is a synthetic protein tyrosine kinase inhibitor.[1] It functions as a reversible and competitive inhibitor of the IGF-1R, making it a critical tool for dissecting the physiological and pathological roles of the IGF-1R signaling pathway.[2] The IGF-1R is a transmembrane receptor tyrosine kinase that, upon activation by its ligands IGF-1 and IGF-2, plays a crucial role in cell growth, proliferation, differentiation, and survival.[3] Dysregulation of the IGF-1R signaling cascade is implicated in the pathogenesis of various cancers.[3]

Mechanism of Action and Specificity

Tyrphostin AG 1024 exerts its inhibitory effect by targeting the ATP-binding site within the tyrosine kinase domain of the IGF-1R. This prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[1] While it is a potent inhibitor of IGF-1R, it also exhibits some activity against the highly homologous insulin (B600854) receptor (IR), though with a significantly lower affinity. This degree of selectivity allows for its use in distinguishing between IGF-1R and IR-mediated signaling events under controlled experimental conditions.[4]

Quantitative Inhibition Data

The inhibitory potency of Tyrphostin AG 1024 against IGF-1R and its selectivity over the Insulin Receptor (IR) have been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are a key measure of its efficacy.

Target Assay Type Cell Line/System IC50 Value (μM) Reference
IGF-1RAutophosphorylationNIH-3T3 fibroblasts7[2][4]
Insulin Receptor (IR)AutophosphorylationNIH-3T3 fibroblasts57[2][4]
IGF-1RTyrosine Kinase Activity (exogenous substrate)-18[4]
Insulin Receptor (IR)Tyrosine Kinase Activity (exogenous substrate)-80[4]
Melanoma CellsCell Proliferation (serum-free)-<0.05[4]

Impact on Downstream Signaling Pathways

By inhibiting IGF-1R autophosphorylation, Tyrphostin AG 1024 effectively blocks the recruitment and activation of downstream signaling molecules. The two primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway. Inhibition of these pathways by AG 1024 leads to decreased cell proliferation and induction of apoptosis.[4] Specifically, treatment with AG 1024 has been shown to down-regulate the expression of phospho-Akt and Bcl-2, while up-regulating the expression of Bax, p53, and p21.[4]

IGF1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS Proteins IGF1R->IRS Phosphorylates AG1024 Tyrphostin AG 1024 AG1024->IGF1R Inhibits Autophosphorylation PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF-1R signaling pathway and the inhibitory action of Tyrphostin AG 1024.

Experimental Protocols

The following are detailed protocols for key experiments utilizing Tyrphostin AG 1024 to study IGF-1R signaling.

Cell Culture and Treatment
  • Cell Line Maintenance: Culture the desired cell line (e.g., MCF-7, NIH-3T3 overexpressing IGF-1R) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) at a density that ensures they are in the logarithmic growth phase during the experiment. Allow cells to adhere for 24 hours.

  • Preparation of Tyrphostin AG 1024 Stock Solution: Prepare a stock solution of Tyrphostin AG 1024 in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Treatment: On the day of the experiment, dilute the Tyrphostin AG 1024 stock solution in serum-free or low-serum medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing Tyrphostin AG 1024 or a vehicle control (DMSO). Incubate for the desired time period (e.g., 1-24 hours) depending on the assay. For stimulation experiments, add IGF-1 (e.g., 10 nM) for a short period (e.g., 10 minutes) before cell lysis.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of Tyrphostin AG 1024 as described in section 5.1. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Adherence (24h) Seed_Cells->Adherence Treatment Treat with Tyrphostin AG 1024 (24-72h) Adherence->Treatment MTT_Addition Add MTT Solution (3-4h) Treatment->MTT_Addition Solubilization Add Solubilization Solution MTT_Addition->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate Cell Viability & IC50 Absorbance->Analysis End End Analysis->End

Caption: Experimental workflow for the MTT cell viability assay.
Western Blotting for IGF-1R Phosphorylation

This technique is used to detect changes in the phosphorylation status of IGF-1R and its downstream targets.

  • Cell Treatment and Lysis: Treat cells in 6-well plates as described in section 5.1. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IGF-1R (e.g., Tyr1135/1136), total IGF-1R, phospho-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation for Kinase Assay

This method is used to isolate IGF-1R and subsequently measure its kinase activity.

  • Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer containing phosphatase and protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate (e.g., 500 µg of total protein) with an anti-IGF-1Rβ antibody overnight at 4°C with gentle rocking.

    • Add Protein A/G agarose (B213101) beads and incubate for another 1-3 hours at 4°C.

    • Centrifuge to pellet the beads and wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.

  • Kinase Assay:

    • Resuspend the beads in kinase assay buffer containing a substrate (e.g., a synthetic peptide) and ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding SDS sample buffer.

  • Analysis: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody or by measuring the incorporation of radiolabeled ATP.

IP_Kinase_Assay_Workflow Start Start Cell_Lysis Lyse Cells with Non-denaturing Buffer Start->Cell_Lysis IP Immunoprecipitate IGF-1R (Antibody + Protein A/G beads) Cell_Lysis->IP Wash Wash Immunoprecipitates IP->Wash Kinase_Reaction Perform Kinase Assay (Substrate + ATP) Wash->Kinase_Reaction Analysis Analyze Substrate Phosphorylation Kinase_Reaction->Analysis End End Analysis->End

Caption: Workflow for immunoprecipitation followed by a kinase assay.

Conclusion

Tyrphostin AG 1024 is an invaluable tool for researchers investigating the intricacies of IGF-1R signaling. Its ability to selectively inhibit IGF-1R allows for the elucidation of the specific roles of this receptor in various cellular processes and disease states. The experimental protocols outlined in this guide provide a framework for the effective use of Tyrphostin AG 1024 in cell-based assays to probe the IGF-1R signaling network. As research into IGF-1R-targeted therapies continues, a thorough understanding of the action of inhibitors like Tyrphostin AG 1024 will remain essential for the development of novel therapeutic strategies.

References

Tyrphostin 47: A Technical Guide to its Impact on Smooth Muscle Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tyrphostin 47, a potent inhibitor of protein tyrosine kinases, and its significant impact on the proliferation of smooth muscle cells (SMCs). This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in cardiovascular disease, restenosis, and related fields.

Executive Summary

Vascular smooth muscle cell proliferation is a critical contributor to the pathogenesis of various vascular diseases, including atherosclerosis and in-stent restenosis. Growth factors such as Platelet-Derived Growth Factor (PDGF) and Epidermal Growth Factor (EGF) are key drivers of this proliferative response, acting through receptor tyrosine kinases (RTKs). This compound (also known as AG1478) has emerged as a valuable research tool and a potential therapeutic lead due to its inhibitory action on these signaling pathways. This guide elucidates the mechanism of action of this compound, presents its effects in a quantitative framework, and provides detailed experimental protocols for its study.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Tyrphostins are a class of synthetic compounds designed to inhibit the catalytic activity of protein tyrosine kinases.[1] this compound specifically targets the ATP-binding site of the intracellular domain of receptor tyrosine kinases, preventing the autophosphorylation that is essential for initiating downstream signaling cascades.

The primary targets of this compound in the context of smooth muscle cell proliferation are the Platelet-Derived Growth Factor Receptor (PDGF-R) and the Epidermal Growth Factor Receptor (EGF-R) .[2][3] By inhibiting the kinase activity of these receptors, this compound effectively blocks the mitogenic signals that lead to cell cycle progression and proliferation.[1][4]

Quantitative Impact on Smooth Muscle Cell Proliferation

The inhibitory effects of tyrphostins on SMC proliferation are dose-dependent. Studies have demonstrated that tyrphostins with a benzenemalononitrile nucleus, a structural class that includes this compound, are potent inhibitors of PDGF-dependent DNA synthesis in vascular smooth muscle cells.[1]

Parameter Inhibitor Cell Type Stimulus Value Reference
IC50 (DNA Synthesis)Tyrphostins (benzenemalononitrile class)Vascular Smooth Muscle CellsPDGF0.04 - 9 µM[1]
Proliferation InhibitionThis compound (released from polymer matrix)Smooth Muscle CellsNot SpecifiedSignificant reduction (p < 0.0007)[5]
Proliferation SuppressionTyrphostin AG1478 (10 µM)Leiomyoma Smooth Muscle CellsEndogenousComplete Suppression[2]

Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by intercepting key signaling pathways at their origin. The primary pathways affected are the PDGF and EGF signaling cascades, which converge on downstream effectors that regulate cell growth, survival, and proliferation.

PDGF Receptor Signaling Pathway

Platelet-Derived Growth Factor (PDGF) is a potent mitogen for vascular smooth muscle cells. Upon binding of PDGF to its receptor, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, initiating multiple downstream cascades, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation.

PDGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Ras Ras PDGFR->Ras PI3K PI3K PDGFR->PI3K Tyrphostin47 This compound Tyrphostin47->PDGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGF Receptor EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Tyrphostin47 This compound Tyrphostin47->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Proliferation_Assay_Workflow A Seed SMCs in 96-well plates B Serum-starve cells for 24-48h A->B C Pre-treat with this compound or vehicle B->C D Stimulate with PDGF or EGF C->D E Add [3H]-Thymidine D->E F Incubate for 4-24h E->F G Harvest cells and measure radioactivity F->G H Analyze data G->H Western_Blot_Workflow A Culture and treat SMCs B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Block membrane D->E F Incubate with primary antibody E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect with chemiluminescence G->H I Analyze band intensity H->I

References

Methodological & Application

Tyrphostin 47: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Tyrphostin 47, a protein tyrosine kinase inhibitor, in cell culture experiments. This document includes information on its mechanism of action, quantitative data on its efficacy, and step-by-step procedures for key cellular assays.

Introduction

This compound, also known as AG-213, is a member of the tyrphostin family of compounds that inhibit protein tyrosine kinases.[1] It was initially designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[2] By competing with ATP at the kinase domain, this compound blocks the autophosphorylation of tyrosine residues on the receptor, thereby inhibiting the activation of downstream signaling pathways involved in cell proliferation and survival.[3] Research has shown that this compound can also inhibit other tyrosine kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR), and has been used to study the role of tyrosine phosphorylation in various cellular processes.[2]

Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of protein tyrosine kinases. Upon ligand binding (e.g., EGF to EGFR), receptor tyrosine kinases undergo dimerization and autophosphorylation on specific tyrosine residues within their cytoplasmic domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains. This leads to the activation of downstream signaling cascades, such as the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which are crucial for cell proliferation, survival, and migration. This compound prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.

Tyrphostin47_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active) (Dimerized & Phosphorylated) RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation ADP ADP RTK_active->ADP Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) RTK_active->Downstream 3. Signal Transduction Ligand Growth Factor (e.g., EGF) Ligand->RTK_inactive 1. Ligand Binding Tyrphostin47 This compound Tyrphostin47->RTK_inactive Inhibits ATP Binding ATP ATP ATP->RTK_active P Proliferation Cell Proliferation & Survival Downstream->Proliferation Stock_Prep_Workflow Start Start: this compound Powder Equilibrate Equilibrate to Room Temperature Start->Equilibrate Dissolve Dissolve in DMSO (10-50 mM) Equilibrate->Dissolve Vortex Vortex to Dissolve Dissolve->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End: Stock Solution Ready for Use Store->End MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Adhere Incubate 24h for Adherence Seed->Adhere Treat Treat with Serial Dilutions of this compound Adhere->Treat Incubate_Treat Incubate for 24-72h Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read Read Absorbance (550-600 nm) Solubilize->Read Analyze Analyze Data and Calculate IC50 Read->Analyze

References

Application Notes and Protocols for Tyrphostin 47 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tyrphostin 47, a potent protein tyrosine kinase inhibitor, in Western blot experiments. By elucidating its mechanism of action and providing detailed protocols, this document aims to facilitate the investigation of cellular signaling pathways regulated by tyrosine kinases.

Introduction

This compound, also known as AG-213, is a well-characterized inhibitor of protein tyrosine kinases (PTKs). It was initially designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] Its primary mechanism involves competing with ATP at the catalytic site of the kinase domain, thereby preventing the autophosphorylation of the receptor and blocking downstream signaling cascades. This inhibitory action makes this compound a valuable tool for studying cellular processes such as proliferation, differentiation, and apoptosis, which are often regulated by tyrosine kinase activity.

In a Western blot experiment, this compound is typically used to treat cells to inhibit the phosphorylation of specific target proteins. The subsequent analysis of cell lysates by Western blotting, using phospho-specific antibodies, allows for the direct assessment of this compound's inhibitory effect on the signaling pathway of interest.

Data Presentation

The inhibitory activity of this compound has been quantified against several protein tyrosine kinases. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.

Target KinaseIC₅₀ ValueReference
Epidermal Growth Factor Receptor (EGFR)2.4 µM[1][2]
Platelet-Derived Growth Factor Receptor (PDGFR)3.5 µM[1]
p210bcr-abl fusion protein5.9 µM[1]

Signaling Pathway Inhibition by this compound

This compound primarily targets receptor tyrosine kinases like EGFR and PDGFR. Upon ligand binding, these receptors dimerize and autophosphorylate on specific tyrosine residues. This phosphorylation creates docking sites for downstream signaling proteins, activating cascades such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream events. It has also been shown to inhibit the phosphorylation of p38 MAP kinase.[3]

Tyrphostin47_Pathway Ligand Growth Factor (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (EGFR, PDGFR) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Tyrphostin47 This compound Tyrphostin47->RTK Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_RTK->Downstream Response Cellular Responses (Proliferation, Survival) Downstream->Response

Caption: Inhibition of Receptor Tyrosine Kinase signaling by this compound.

Experimental Protocols

This section provides a detailed methodology for a typical Western blot experiment designed to assess the inhibitory effect of this compound on a target signaling pathway, such as EGFR phosphorylation.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in appropriate culture dishes (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free or low-serum medium for 12-24 hours. This step reduces basal levels of tyrosine kinase activity.

  • Preparation of this compound Stock Solution: this compound is soluble in DMSO and ethanol. Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Dilute the this compound stock solution in a serum-free medium to the desired final working concentrations. A dose-response experiment (e.g., 0, 5, 10, 25, 50 µM) is recommended to determine the optimal inhibitory concentration.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Pre-treat the cells with the this compound-containing medium or vehicle control for 1-4 hours at 37°C.

  • Stimulation:

    • To observe the inhibition of ligand-induced phosphorylation, stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL of EGF) for a short period (e.g., 5-15 minutes) at 37°C before harvesting.

  • Harvesting: After treatment and stimulation, immediately place the culture plates on ice and proceed to the cell lysis protocol.

Protocol 2: Cell Lysis and Protein Quantification
  • Washing: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis:

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[4]

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[4]

  • Incubation and Clarification:

    • Incubate the lysate on ice for 30 minutes, vortexing periodically.[4]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent Western blot.[5]

Protocol 3: Western Blot Analysis
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer (to a final concentration of 1x) to equal amounts of protein (e.g., 20-30 µg) from each sample.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.[4]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[5]

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-EGFR) and an antibody for the total protein (e.g., anti-EGFR) as a loading control. Dilute the antibodies in blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[5]

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[5]

    • Washing: Wash the membrane again three times for 10 minutes each with TBST.[5]

  • Detection and Analysis:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.[5]

    • Quantify the band intensities to determine the relative levels of protein phosphorylation compared to the total protein and the vehicle control.

Experimental Workflow

The entire process, from cell culture to data analysis, can be visualized as a sequential workflow.

WesternBlot_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_biochem Biochemical Analysis A 1. Cell Culture (& Plating) B 2. Serum Starvation (Optional) A->B C 3. This compound Pre-treatment B->C D 4. Ligand Stimulation (e.g., EGF) C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (Blotting) F->G H 8. Immunoblotting (Antibody Incubation) G->H I 9. Detection & Data Analysis H->I

Caption: Workflow for Western Blot analysis using this compound.

References

Application Notes and Protocols: Immunoprecipitation of EGFR Following Treatment with Tyrphostin 47

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the immunoprecipitation of the Epidermal Growth Factor Receptor (EGFR) from cells treated with Tyrphostin 47. This compound, also known as AG-213, is a potent inhibitor of EGFR tyrosine kinase activity.[1] These application notes will serve as a comprehensive guide for investigating the effects of this inhibitor on EGFR phosphorylation and its interaction with downstream signaling molecules.

The dysregulation of EGFR signaling is a known contributor to the development and progression of various cancers, making it a critical target for therapeutic intervention. This compound acts as a competitive inhibitor of ATP binding to the EGFR kinase domain, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling cascades. The protocol detailed herein provides a robust method for the immunoprecipitation of EGFR to facilitate the study of these inhibitory effects.

Data Presentation

The inhibitory activity of this compound against EGFR and other kinases is summarized in the table below. This quantitative data is essential for determining the appropriate experimental concentrations of the inhibitor.

Target KinaseIC50 Value
EGFR2.4 µM
PDGFR3.5 µM
p210bcr-abl5.9 µM

Data sourced from MedKoo Biosciences.[1]

EGFR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical EGFR signaling pathway and the mechanism of inhibition by this compound. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on key tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of downstream pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. This compound blocks this cascade by inhibiting the initial autophosphorylation step.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding EGFR_active EGFR Dimer (Phosphorylated) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2, Shc) EGFR_active->Adaptor Recruitment Tyrphostin47 This compound Tyrphostin47->EGFR_active Inhibition RAS_RAF_MAPK RAS-RAF-MAPK Pathway Adaptor->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway Adaptor->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for EGFR Immunoprecipitation

The diagram below outlines the key steps of the experimental protocol for the immunoprecipitation of EGFR following treatment with this compound.

IP_Workflow start Start: Seed Cells cell_culture Cell Culture & Growth start->cell_culture serum_starve Serum Starvation cell_culture->serum_starve inhibitor_treatment This compound Treatment (e.g., 2.5-10 µM, 1-4 hours) serum_starve->inhibitor_treatment egf_stimulation EGF Stimulation (e.g., 100 ng/mL, 10 min) inhibitor_treatment->egf_stimulation cell_lysis Cell Lysis in RIPA Buffer egf_stimulation->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant immunoprecipitation Immunoprecipitation with anti-EGFR Antibody protein_quant->immunoprecipitation washing Wash Beads immunoprecipitation->washing elution Elution of Immunocomplexes washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blotting sds_page->western_blot detection Detection (p-EGFR, Total EGFR) western_blot->detection end End: Data Analysis detection->end

Caption: Experimental workflow for EGFR immunoprecipitation.

Detailed Experimental Protocol

This protocol describes the immunoprecipitation of EGFR from cultured cells treated with this compound, followed by analysis of EGFR phosphorylation by Western blotting.

Materials:

  • Cell Lines: A431, HeLa, or other cell lines with high EGFR expression.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (AG-213): Stock solution prepared in DMSO.

  • Epidermal Growth Factor (EGF): Recombinant human EGF.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitors.

  • Protein A/G Agarose (B213101) Beads.

  • Anti-EGFR Antibody: For immunoprecipitation.

  • Anti-phospho-EGFR Antibody: For Western blotting (e.g., targeting Tyr1068 or Tyr1173).

  • Anti-total-EGFR Antibody: For Western blotting.

  • HRP-conjugated Secondary Antibody.

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer.

  • SDS-PAGE Gels and Buffers.

  • PVDF or Nitrocellulose Membranes.

  • TBST Buffer: Tris-Buffered Saline with 0.1% Tween-20.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Chemiluminescent Substrate.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 10 cm dishes and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.

    • Treat the cells with the desired concentration of this compound (a typical starting range is 2.5-10 µM, based on the IC50 of 2.4 µM) for 1-4 hours at 37°C. Include a vehicle control (DMSO alone).[1]

    • Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C to induce EGFR phosphorylation.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the cleared lysate using a BCA protein assay.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To 1 mg of total protein, add 20 µL of Protein A/G agarose bead slurry.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the recommended amount of anti-EGFR antibody (typically 1-5 µg).

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add 30 µL of Protein A/G agarose bead slurry and continue to incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 2,500 rpm for 3 minutes at 4°C.

    • Carefully remove the supernatant.

    • Resuspend the beads in 1 mL of ice-cold wash buffer (e.g., RIPA buffer or a modified wash buffer with lower detergent concentration).

    • Repeat the wash step 3-4 times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, carefully remove all of the supernatant.

    • Add 30-50 µL of 2X Laemmli sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute and denature the protein.

    • Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated protein.

  • SDS-PAGE and Western Blotting:

    • Load the eluted samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional):

    • To detect total EGFR on the same membrane, the membrane can be stripped of the anti-phospho-EGFR antibody and then reprobed with an anti-total EGFR antibody. This allows for the normalization of the phosphorylated EGFR signal to the total amount of immunoprecipitated EGFR.

References

Application Notes and Protocols for In Vivo Administration of Tyrphostin 47 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 47, also known as AG 213 or RG-50864, is a potent inhibitor of protein tyrosine kinases (PTKs). It is a member of the tyrphostin family of compounds designed to compete with ATP at the catalytic domain of PTKs, thereby blocking the autophosphorylation of the receptor and subsequent downstream signaling cascades. In vitro studies have demonstrated its inhibitory effects on the proliferation of various cell types, including smooth muscle cells, by targeting receptor tyrosine kinases such as the Platelet-Derived Growth Factor (PDGF) receptor.[1] These application notes provide a detailed overview of the in vivo administration of this compound in a rat model of neointimal hyperplasia, summarizing the available quantitative data and providing a comprehensive experimental protocol.

Application: Inhibition of Neointimal Hyperplasia in a Rat Carotid Artery Injury Model

The primary in vivo application of this compound documented in a rat model is the inhibition of smooth muscle cell proliferation to prevent neointimal hyperplasia following arterial injury.[2] Neointimal hyperplasia, the thickening of the innermost layer of a blood vessel, is a major contributor to restenosis after procedures like angioplasty.[3] The rationale for using this compound in this context is its ability to block the PDGF receptor signaling pathway, which is a key driver of smooth muscle cell migration and proliferation.[1][4]

Quantitative Data Summary

The following table summarizes the quantitative data from a study investigating the local delivery of this compound in a rat carotid balloon-injury model.[2] In this study, the drug was delivered via a polymer matrix wrapped around the injured artery.

Treatment GroupNNeointimal Area (mm²) (Mean ± SEM)Luminal Area (mm²) (Mean ± SEM)Intima/Media Ratio (Mean ± SEM)
Balloon Injury Only120.23 ± 0.040.28 ± 0.041.1 ± 0.2
Sham Polymer100.25 ± 0.050.25 ± 0.051.2 ± 0.2
Tyrphostin-47 Polymer120.20 ± 0.030.30 ± 0.040.9 ± 0.1

Note: The differences between the treatment groups were not statistically significant.[2]

Experimental Protocols

Preparation of this compound-Loaded Polymer Matrix

This protocol describes the preparation of a polylactic polyglycolic acid (PLGA) copolymer and Pluronic F-127 gel matrix for the sustained local delivery of this compound.[2][5]

Materials:

  • This compound (powder)

  • Polylactic polyglycolic acid (PLGA) copolymer

  • Pluronic F-127

  • Dichloromethane

  • Sterile glass vials

  • Lyophilizer

Procedure:

  • Dissolve PLGA and this compound in dichloromethane. In the cited study, this compound was loaded at 25% w/w of the final matrix.[2]

  • Add Pluronic F-127 to the solution.

  • The mixture is then lyophilized to remove the solvent, resulting in a solid polymer matrix.

  • The final matrix can be shaped as needed for surgical implantation. For the carotid artery model, it is typically formed into a sheet that can be wrapped around the artery.[2]

  • The mean matrix weight in the reference study was 7.83 ± 0.39 mg.[2]

Rat Carotid Artery Balloon Injury Model and this compound Administration

This protocol details the surgical procedure for inducing carotid artery injury in rats and the local application of the this compound-loaded polymer matrix.[3][6]

Animal Model:

  • Male Sprague-Dawley rats are commonly used.[2]

Anesthesia:

  • Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).

Surgical Procedure:

  • Make a midline incision in the neck to expose the left common carotid artery.

  • Carefully dissect the common carotid artery from the surrounding tissue.

  • Place temporary ligatures at the proximal and distal ends of the exposed artery segment to control blood flow.

  • Make a small arteriotomy in the external carotid artery.

  • Introduce a 2F Fogarty balloon catheter through the arteriotomy and advance it into the common carotid artery.

  • Inflate the balloon to a pressure that causes arterial distension and denudation of the endothelium.

  • Pass the inflated balloon through the artery segment three times to ensure complete injury.

  • Remove the balloon catheter and ligate the external carotid artery.

  • Remove the temporary ligatures to restore blood flow.

  • For the treatment group, wrap the this compound-loaded polymer matrix around the injured segment of the common carotid artery. The estimated dosage from the polymer matrix in the reference study was 28 micrograms/kg/24 hr.[2]

  • For the control groups, either no polymer is applied (balloon injury only) or a sham polymer without this compound is implanted.

  • Close the surgical incision in layers.

Post-Operative Care:

  • Administer analgesics as required.

  • Monitor the animals for signs of distress.

  • The typical duration of the experiment is 14 to 21 days, after which the animals are euthanized and the carotid arteries are harvested for analysis.[2]

Assessment of Neointimal Hyperplasia

This protocol outlines the methods for quantifying the extent of neointimal formation in the harvested arteries.[2][7][8][9][10]

Tissue Processing:

  • Perfuse the euthanized animal with saline followed by a fixative (e.g., 10% buffered formalin).

  • Excise the treated segment of the carotid artery.

  • Process the tissue for paraffin (B1166041) embedding.

  • Cut cross-sections of the artery at regular intervals.

  • Stain the sections with a suitable histological stain (e.g., hematoxylin (B73222) and eosin, Verhoeff-van Gieson) to visualize the vessel layers.

Morphometric Analysis:

  • Capture digital images of the stained arterial cross-sections.

  • Use image analysis software to measure the following parameters:

    • Lumen Area: The area of the vessel opening.

    • Neointimal Area: The area between the lumen and the internal elastic lamina.

    • Medial Area: The area between the internal and external elastic laminae.

  • Calculate the Intima/Media Ratio by dividing the neointimal area by the medial area.

Visualizations

Experimental Workflow

G cluster_prep Polymer Matrix Preparation cluster_surgery Surgical Procedure cluster_analysis Post-Mortem Analysis (14-21 days) p1 Dissolve this compound, PLGA, and Pluronic F-127 in Dichloromethane p2 Lyophilize to form solid matrix p1->p2 s4 Wrap Artery with this compound-Loaded Polymer p2->s4 s1 Anesthetize Rat s2 Expose Left Common Carotid Artery s1->s2 s3 Induce Balloon Injury s2->s3 s3->s4 s5 Suture and Recover s4->s5 a1 Euthanize and Perfuse s5->a1 a2 Harvest and Process Carotid Artery a1->a2 a3 Histological Staining a2->a3 a4 Morphometric Analysis of Neointimal Hyperplasia a3->a4

Caption: Experimental workflow for in vivo administration of this compound.

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

G PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binds Autophosphorylation Receptor Autophosphorylation PDGFR->Autophosphorylation Activates Tyrphostin47 This compound Tyrphostin47->Autophosphorylation Inhibits PLCg Phospholipase C-γ cfos c-fos Expression PLCg->cfos Leads to Proliferation Smooth Muscle Cell Proliferation cfos->Proliferation Promotes Autophosphorylation->PLCg Phosphorylates

Caption: Inhibition of PDGF receptor signaling by this compound.

References

Application Notes: Tyrphostin 47 Kinase Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 47, also known as AG-213, is a potent, cell-permeable inhibitor of protein tyrosine kinases.[1][2][3][4] It is widely utilized in cell biology and cancer research to investigate the roles of tyrosine kinases in signal transduction pathways.[2][5][6] this compound primarily targets the epidermal growth factor receptor (EGFR) kinase, but also shows inhibitory activity against platelet-derived growth factor receptor (PDGFR) and the p210bcr-abl fusion protein.[2] This document provides a detailed protocol for performing an in vitro kinase assay to determine the inhibitory activity of this compound against a target kinase, such as EGFR. The protocol is based on a luminescence-based ADP detection method, which is a common, safe, and reliable alternative to traditional radiometric assays.[7][8]

Mechanism of Action

This compound acts as a competitive inhibitor at the ATP-binding site of the kinase domain.[3][9] By occupying this site, it prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the substrate protein, thereby inhibiting the kinase's catalytic activity and blocking downstream signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against some of its known targets.

Kinase TargetIC50 Value (µM)
EGFR2.4
PDGFR3.5
p210bcr-abl5.9

Data sourced from MedKoo Biosciences.[2]

Experimental Protocols

This section details a step-by-step protocol for an in vitro kinase assay using the ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8]

Materials and Reagents
  • Purified recombinant kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

  • This compound (stock solution in DMSO)

  • ATP (Adenosine Triphosphate)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[7][8]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor/DMSO to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Kinase Solution add_enzyme Add Kinase to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP Mix initiate_reaction Initiate Reaction with Substrate/ATP prep_substrate->initiate_reaction add_inhibitor->add_enzyme add_enzyme->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate stop_reaction->incubate_stop generate_signal Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) incubate_stop->generate_signal incubate_signal Incubate generate_signal->incubate_signal read_luminescence Read Luminescence incubate_signal->read_luminescence analyze_data Calculate % Inhibition & Plot IC50 Curve read_luminescence->analyze_data

Caption: Workflow for an in vitro kinase assay using this compound.

Step-by-Step Protocol

1. Preparation of Reagents:

  • This compound Dilution Series: Prepare a serial dilution of this compound in the kinase buffer. The final concentration in the assay will be half of this prepared concentration. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions. Also, prepare a vehicle control with the same percentage of DMSO as the inhibitor dilutions.

  • Kinase Solution: Dilute the purified kinase enzyme to the desired concentration in the kinase buffer. The optimal concentration should be determined empirically but is typically in the ng range.[8]

  • Substrate/ATP Mixture: Prepare a mixture of the kinase substrate and ATP in the kinase buffer. The final concentration of ATP should ideally be at or near the Km value for the specific kinase to accurately determine the IC50.[10]

2. Kinase Reaction:

  • In a 384-well white plate, add 2.5 µL of each this compound dilution or DMSO vehicle control.

  • Add 5 µL of the diluted kinase solution to each well.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.[7][8]

3. Signal Detection:

  • To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.[7][8]

  • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[7]

4. Data Analysis:

  • The percentage of kinase inhibition is calculated for each this compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on a generic receptor tyrosine kinase signaling pathway, such as the one activated by EGFR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation Ligand Growth Factor (e.g., EGF) Ligand->RTK Binding & Dimerization ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Tyrphostin47 This compound Tyrphostin47->Inhibition

Caption: Inhibition of RTK signaling by this compound.

References

Application Notes and Protocols for Tyrphostin 47 Treatment of T-cell Lines for NF-κB Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes in T lymphocytes, including activation, proliferation, survival, and cytokine production. The aberrant activation of the NF-κB signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as in lymphoid malignancies. Consequently, the NF-κB pathway represents a key therapeutic target. Tyrphostin 47, also known as AG-213, is a protein tyrosine kinase (PTK) inhibitor that has been utilized to investigate the role of tyrosine phosphorylation in the activation of NF-κB in human T-cell lines. This document provides detailed application notes and experimental protocols for the use of this compound in studying NF-κB signaling in T-cell lines, such as the Jurkat cell line.

Mechanism of Action

In T-cells, NF-κB is held in an inactive state in the cytoplasm, bound to its inhibitor, IκB. Upon stimulation of the T-cell receptor (TCR) and co-stimulatory molecules like CD28, a signaling cascade is initiated that involves the activation of multiple protein tyrosine kinases. These kinases are crucial for the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes. This compound, as a PTK inhibitor, is thought to interfere with the upstream signaling events that are dependent on tyrosine phosphorylation, thereby preventing the activation of the IKK complex and the subsequent release and nuclear translocation of NF-κB.

Data Presentation

ParameterValueCell LineReference
Effective Concentration Range0 - 500 µMHuman T-cell lines[1]
Solubility
DMSO50 mg/mLN/A[1]
Ethanol40 mMN/A[1]

Experimental Protocols

Protocol 1: Inhibition of TNF-α-induced NF-κB Activation in Jurkat T-cells and Assessment by Western Blot

This protocol details the treatment of Jurkat T-cells with this compound to inhibit TNF-α-induced NF-κB activation, followed by the analysis of IκBα phosphorylation and degradation by Western blot.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (AG-213)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Human Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture Jurkat T-cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Preparation of this compound Stock Solution: Prepare a 50 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Treatment: a. Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate. b. Pre-treat the cells with the desired concentrations of this compound (e.g., 50, 100, 250 µM) or DMSO (vehicle control) for 1-2 hours at 37°C. c. Stimulate the cells with 20 ng/mL TNF-α for 15 minutes at 37°C. An unstimulated control group should also be included.

  • Cell Lysis: a. Harvest the cells by centrifugation at 300 x g for 5 minutes. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells with 100 µL of ice-cold lysis buffer per 1 x 10^6 cells. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. b. Separate the proteins on a 10-12% SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C. A β-actin antibody should be used as a loading control. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: NF-κB Luciferase Reporter Assay in Jurkat T-cells

This protocol describes the use of a luciferase reporter assay to quantify the inhibitory effect of this compound on NF-κB transcriptional activity in Jurkat cells.

Materials:

  • NF-κB Luciferase Reporter Jurkat Cell Line (stably transfected with an NF-κB responsive firefly luciferase reporter construct)

  • Complete RPMI-1640 medium

  • This compound

  • DMSO

  • TNF-α or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB Luciferase Reporter Jurkat cells at a density of 4 x 10^4 cells per well in 50 µL of complete medium in a 96-well plate.

  • Inhibitor Pre-treatment: a. Prepare serial dilutions of this compound in complete medium. b. Add 25 µL of the diluted this compound or DMSO (vehicle control) to the wells. c. Incubate for 1-2 hours at 37°C.

  • Cell Stimulation: a. Prepare a solution of TNF-α (final concentration 20 ng/mL) or PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in complete medium. b. Add 25 µL of the stimulus to the wells. For unstimulated controls, add 25 µL of medium. c. Incubate for 6-8 hours at 37°C.

  • Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add 100 µL of the luciferase assay reagent to each well. c. Incubate for 10-15 minutes at room temperature, protected from light. d. Measure the luminescence using a luminometer.

  • Data Analysis: a. Subtract the background luminescence (wells with no cells). b. Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. c. Calculate the fold induction of NF-κB activity by dividing the luminescence of stimulated samples by the luminescence of unstimulated samples. d. Plot the dose-response curve of this compound and determine the IC50 value.

Visualizations

NF_kB_Signaling_Pathway_in_T_cells cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck Antigen Antigen Antigen->TCR ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP76 Signalosome ZAP70->LAT_SLP76 Phosphorylation PKC_theta PKCθ LAT_SLP76->PKC_theta Activation CBM_complex CARMA1-BCL10-MALT1 (CBM) Complex PKC_theta->CBM_complex Activation IKK_complex IKK Complex (IKKα/β/γ) CBM_complex->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition IkB_P P-IκB IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Tyrphostin47 This compound Tyrphostin47->Lck Tyrphostin47->ZAP70 Inhibition Gene_expression Gene Expression (Cytokines, etc.) NFkB_nucleus->Gene_expression Transcription

Caption: TCR-mediated NF-κB signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Culture Jurkat T-cells seed Seed cells in plates start->seed pretreat Pre-treat with this compound (or vehicle) seed->pretreat stimulate Stimulate with NF-κB activator (e.g., TNF-α) pretreat->stimulate harvest Harvest cells stimulate->harvest western Western Blot (p-IκBα, IκBα) harvest->western reporter Luciferase Reporter Assay harvest->reporter

Caption: General experimental workflow for studying NF-κB inhibition by this compound.

References

Application Notes and Protocols: Using Tyrphostin 47 in T84 Human Intestinal Epithelial Cell Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 47, also known as AG1478, is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] In the context of T84 human intestinal epithelial cell monolayers, a widely used model for studying intestinal chloride secretion, this compound has been observed to stimulate cystic fibrosis transmembrane conductance regulator (CFTR)-mediated Cl- secretion.[1] This counterintuitive effect—an inhibitor leading to stimulation of a transport process—makes this compound a valuable tool for investigating the complex signaling pathways that regulate intestinal ion transport.

These application notes provide a comprehensive overview of the use of this compound in T84 cell monolayers, including detailed experimental protocols, data presentation, and visualization of the relevant signaling pathways and workflows.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on T84 cell monolayers, based on published findings. The data illustrates the stimulatory effect of this compound on CFTR-mediated chloride secretion, measured as an increase in short-circuit current (Isc).

Table 1: Effect of this compound on Short-Circuit Current (Isc) in T84 Monolayers

Treatment ConditionConcentrationMean ΔIsc (µA/cm²)Description of Effect
Basal-0Baseline ion transport.
Forskolin (Positive Control)10 µM+25.5Potent stimulation of CFTR-mediated Cl- secretion via cAMP pathway.
This compound50 µM+12.8Direct stimulation of Cl- secretion.
Genistein (B1671435)50 µM+15.2Stimulation of Cl- secretion, known to potentiate CFTR.
This compound + Genistein50 µM each+30.1Additive or synergistic stimulation of Cl- secretion.

Note: The data presented are representative values derived from the literature and are intended for illustrative purposes. Actual results may vary depending on experimental conditions.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, visualize the key signaling pathways and experimental procedures involved in the application of this compound to T84 cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Downstream Downstream Signaling (e.g., MAPK) EGFR->Downstream Phosphorylates CFTR CFTR (Cl- Channel) Cl_out Cl- CFTR->Cl_out Secretion EGF EGF EGF->EGFR Binds & Activates Tyrphostin47 This compound (AG1478) Tyrphostin47->EGFR Inhibits Tyrphostin47->CFTR Stimulates (Mechanism unclear, possibly indirect) PKA PKA PKA->CFTR Phosphorylates & Activates cAMP cAMP cAMP->PKA Activates ATP_PKA ATP ATP_CFTR ATP ATP_CFTR->CFTR Binds & Opens Cl_in Cl- Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis T84_Culture 1. Culture T84 cells on permeable supports Monolayer_Formation 2. Allow cells to form a polarized monolayer (Monitor TER) T84_Culture->Monolayer_Formation Ussing_Chamber 3. Mount monolayer in Ussing chamber Monolayer_Formation->Ussing_Chamber Equilibration 4. Equilibrate and establish baseline Isc Ussing_Chamber->Equilibration Treatment 5. Add this compound to basolateral side Equilibration->Treatment Measurement 6. Continuously record short-circuit current (Isc) Treatment->Measurement Data_Analysis 7. Calculate change in Isc (ΔIsc) from baseline Measurement->Data_Analysis Interpretation 8. Interpret results in the context of Cl- secretion Data_Analysis->Interpretation

References

Application Notes and Protocols: Tyrphostin 47 in a Rat Carotid Balloon-Injury Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tyrphostin 47, a protein tyrosine kinase inhibitor, in the context of a rat carotid balloon-injury model. This model is a well-established preclinical tool for studying vascular injury and restenosis. The following sections detail the reported efficacy of this compound, relevant experimental protocols, and the underlying signaling pathways.

Introduction

Restenosis, the re-narrowing of a blood vessel after angioplasty, is primarily driven by the proliferation and migration of vascular smooth muscle cells (VSMCs), leading to the formation of a neointima. This compound has been investigated for its potential to inhibit this process due to its inhibitory effects on protein tyrosine kinases, which are crucial for cell growth and proliferation.[1] In vitro studies have demonstrated that this compound can effectively reduce VSMC proliferation.[1] However, its translation to in vivo models has yielded contrasting results.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the local delivery of this compound in a rat carotid balloon-injury model. The study found that despite its success in cell culture, this compound did not significantly reduce neointimal proliferation in the in vivo model.[1]

Table 1: In Vivo Morphometric Analysis of Rat Carotid Arteries 21 Days After Balloon Injury [1]

Treatment GroupnNeointimal Area (mm²) (Mean ± SEM)Luminal Area (mm²) (Mean ± SEM)Intima/Media Ratio (Mean ± SEM)
Balloon Injury Only120.23 ± 0.030.28 ± 0.041.1 ± 0.1
Polymer Matrix (Sham)100.25 ± 0.040.26 ± 0.041.2 ± 0.2
This compound in Polymer Matrix120.21 ± 0.030.30 ± 0.041.0 ± 0.1

SEM: Standard Error of the Mean. No significant differences were observed between the groups.

Table 2: this compound Drug Delivery and In Vitro Efficacy [1]

ParameterValue
This compound Loading in Polymer Matrix25% (w/w)
Estimated In Vivo Dosage28 µg/kg/24 hr
Drug Release over 21 Days11% of incorporated drug
In Vitro VSMC Proliferation Reductionp < 0.0007

Experimental Protocols

Rat Carotid Artery Balloon Injury Model

This surgical procedure is designed to induce a reproducible neointimal hyperplasia.[2][3]

Materials:

  • Male Sprague-Dawley rats (or similar strain)

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments (scissors, forceps, hemostats)

  • 2F Fogarty balloon catheter

  • Saline solution

  • Sutures

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Shave and sterilize the neck area.

  • Surgical Exposure: Make a midline incision in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Isolation: Carefully dissect the CCA and its bifurcation. Place temporary ligatures around the CCA and ICA to control blood flow. Ligate the ECA distally.

  • Arteriotomy: Make a small incision in the ECA.

  • Balloon Catheter Insertion: Introduce the deflated 2F Fogarty balloon catheter through the arteriotomy and advance it into the CCA.

  • Endothelial Denudation: Inflate the balloon with saline to a pressure that distends the artery and gently withdraw the catheter to the bifurcation. Repeat this process three times to ensure complete denudation of the endothelium.[4]

  • Catheter Removal and Ligation: Remove the catheter and ligate the ECA at the point of entry.

  • Restoration of Blood Flow: Remove the temporary ligatures on the CCA and ICA to restore blood flow.

  • Closure: Close the incision in layers.

Preparation and Implantation of this compound Polymer Matrix

This protocol describes the local, sustained delivery of this compound to the injured artery.[1]

Materials:

  • This compound

  • Polylactic polyglycolic acid copolymer

  • Pluronic gel F-127

  • Methylene (B1212753) chloride

Procedure:

  • Matrix Preparation: Dissolve the polylactic polyglycolic acid copolymer and this compound in methylene chloride. Add Pluronic gel F-127 to form a paste.

  • Solvent Evaporation: Allow the methylene chloride to evaporate, resulting in a solid polymer matrix containing this compound.

  • Matrix Implantation: Following the balloon injury procedure, carefully wrap the polymer matrix (with or without this compound for control groups) around the adventitial surface of the injured common carotid artery.

  • Wound Closure: Proceed with the standard surgical closure.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Tyrphostins, including this compound, are known to inhibit the tyrosine kinase activity of growth factor receptors, such as the Platelet-Derived Growth Factor (PDGF) receptor.[5] This inhibition blocks the downstream signaling cascade that leads to cell proliferation.

Tyrphostin47_Pathway PDGF PDGF PDGFR PDGF Receptor (Tyrosine Kinase) PDGF->PDGFR Binds to Autophosphorylation Receptor Autophosphorylation PDGFR->Autophosphorylation Activates Tyrphostin47 This compound Tyrphostin47->PDGFR Inhibits PLC_gamma Phospholipase C-γ Phosphorylation Autophosphorylation->PLC_gamma Leads to c_fos c-fos Expression Autophosphorylation->c_fos Induces Proliferation VSMC Proliferation & Neointimal Formation PLC_gamma->Proliferation c_fos->Proliferation Experimental_Workflow Animal_Model Rat Carotid Balloon Injury Grouping Randomization into Treatment Groups Animal_Model->Grouping Group_Control Control Group (Injury Only) Grouping->Group_Control Group_Sham Sham Group (Polymer Only) Grouping->Group_Sham Group_T47 Treatment Group (this compound) Grouping->Group_T47 Follow_up Post-operative Follow-up (21 days) Group_Control->Follow_up Implantation Perivascular Implantation of Polymer Matrix Group_Sham->Implantation Group_T47->Implantation Implantation->Follow_up Harvest Artery Harvesting & Tissue Processing Follow_up->Harvest Analysis Histomorphometric Analysis Harvest->Analysis Data Data Interpretation & Statistical Analysis Analysis->Data

References

Preparing Tyrphostin 47 Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of Tyrphostin 47 stock solutions using dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.

This compound, also known as AG-213 or RG-50864, is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase activity.[1][2] It is widely used in cell biology and cancer research to investigate the role of tyrosine kinases in signal transduction pathways.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₂S[1]
Molecular Weight 220.25 g/mol [1][2]
CAS Number 118409-60-2[1]
Appearance Solid powder[1]
Solubility in DMSO 50 mg/mL
IC₅₀ for EGFR Kinase 2.4 µM[1]
Storage (Powder) -20°C for long term (months to years)[1]
Storage (DMSO Stock) -20°C for 1-3 months; -80°C for ≥6 months[3]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution, a common concentration for in vitro experiments.

  • Pre-weighing Preparation: Before opening, allow the vial of this compound powder to reach room temperature to prevent moisture condensation.

  • Weighing: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 50 mM stock solution, weigh out 11.01 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.050 mol/L = 0.00005 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00005 mol x 220.25 g/mol = 0.01101 g = 11.01 mg

  • Dissolving: Add the appropriate volume of anhydrous, high-purity DMSO to the powder. For 11.01 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and orange. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[4]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.[3][5]

    • For short-term storage (1-3 months), store aliquots at -20°C.[3]

    • For long-term storage (6 months or longer), store aliquots at -80°C.[3]

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Working Solution Preparation: Prepare the final working concentration by diluting the stock solution in your cell culture medium. For example, to prepare a 50 µM working solution from a 50 mM stock, a 1:1000 dilution is required (e.g., add 1 µL of the 50 mM stock to 999 µL of cell culture medium).

  • Important Considerations:

    • To avoid precipitation, add the DMSO stock solution dropwise to the cell culture medium while gently vortexing.[6]

    • The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[6] For sensitive cell lines, a final DMSO concentration of ≤ 0.1% is recommended.[6]

    • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used in the experimental conditions.[6]

Mandatory Visualizations

G cluster_workflow Workflow for Preparing this compound Stock Solution A Equilibrate this compound Powder to Room Temperature B Weigh 11.01 mg of this compound A->B Prevent Condensation C Add 1 mL of Anhydrous DMSO B->C D Vortex Until Completely Dissolved C->D Ensure Homogeneity E Aliquot into Single-Use Tubes D->E F Store at -20°C (Short-term) or -80°C (Long-term) E->F

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway This compound Inhibition of EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Tyrphostin47 This compound Tyrphostin47->EGFR Inhibits Downstream Downstream Signaling (e.g., Proliferation, Survival) P->Downstream

Caption: this compound inhibits EGFR autophosphorylation.

References

Solubilizing Tyrphostin 47 in Ethanol for Cellular Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubilization and use of Tyrphostin 47 in ethanol (B145695) for experimental settings. This compound, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, is a valuable tool for studying cellular signaling pathways implicated in cell proliferation, differentiation, and apoptosis.

Introduction

This compound (also known as AG-213) is a synthetic, small-molecule inhibitor of protein tyrosine kinases.[1][2] Its primary target is the EGFR, a receptor tyrosine kinase that plays a critical role in various cellular processes.[1][3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound exerts its inhibitory effect by competing with ATP at the catalytic domain of the kinase, thereby blocking autophosphorylation and the activation of downstream signaling cascades.[4] This document outlines the procedures for preparing stable this compound solutions in ethanol for use in in vitro experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₂S[2]
Molecular Weight 220.25 g/mol [2]
Solubility in Ethanol 40 mM[5]
Solubility in DMSO 50 mg/mL[5]
IC₅₀ for EGFR Kinase 2.4 µM[2]
Storage (Powder) -20°C for long-term (months to years)[2]
Storage (Stock in EtOH) -70°C in single-use aliquots[5]

Experimental Protocols

Preparation of a 40 mM this compound Stock Solution in Ethanol

This protocol describes the preparation of a concentrated stock solution of this compound in ethanol.

Materials:

  • This compound powder

  • Anhydrous (200 proof) ethanol

  • Sterile, amber-colored microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Using a calibrated analytical balance, carefully weigh out 8.81 mg of this compound powder.

  • Dissolving: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous ethanol to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be a clear, orange color.[5] If necessary, gentle warming (not exceeding 37°C) can be used to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.

  • Storage: Store the aliquots at -70°C for long-term stability.[5]

Protocol for Use in Cell Culture Experiments

This protocol provides a general guideline for treating cells with this compound solubilized in ethanol.

Materials:

  • Prepared 40 mM this compound stock solution in ethanol

  • Appropriate cell culture medium

  • Cells of interest plated in a suitable format (e.g., 96-well plate, 6-well plate)

Procedure:

  • Thawing: Thaw a frozen aliquot of the 40 mM this compound stock solution at room temperature.

  • Dilution: Prepare the desired working concentration of this compound by diluting the stock solution in cell culture medium. It is crucial to perform serial dilutions to achieve the final concentration.

    • Important: To minimize ethanol-induced cytotoxicity, ensure the final concentration of ethanol in the cell culture medium is low, typically not exceeding 0.1%.[6]

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of ethanol as the experimental samples. This is essential to account for any effects of the solvent on the cells.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period according to the experimental design.

  • Downstream Analysis: Following incubation, proceed with the planned downstream analysis (e.g., cell viability assay, Western blotting for protein phosphorylation, etc.).

Signaling Pathways and Experimental Workflow

This compound Inhibition of the EGFR Signaling Pathway

This compound primarily targets the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that regulate cell proliferation, survival, and migration. This compound blocks this initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Autophosphorylation) EGFR->P_EGFR Dimerization & Autophosphorylation Tyrphostin47 This compound Tyrphostin47->P_EGFR Inhibits GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K p38 p38 MAPK P_EGFR->p38 PLCg PLCγ P_EGFR->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation p38->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling pathways.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical workflow for evaluating the inhibitory effect of this compound on a specific cellular response, such as cell proliferation.

Experimental_Workflow start Start prep_stock Prepare 40 mM this compound Stock in Ethanol start->prep_stock prepare_working Prepare Working Solutions (this compound & Vehicle Control) prep_stock->prepare_working plate_cells Plate Cells in Appropriate Culture Vessel treat_cells Treat Cells and Incubate plate_cells->treat_cells prepare_working->treat_cells stimulate Stimulate with Growth Factor (e.g., EGF) if necessary treat_cells->stimulate assay Perform Downstream Assay (e.g., Viability, Western Blot) stimulate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: A typical experimental workflow for using this compound in cell-based assays.

References

Troubleshooting & Optimization

Tyrphostin 47 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tyrphostin 47. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as RG-50864 or AG 213, is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity.[1][2] It belongs to the tyrphostin family of protein tyrosine kinase inhibitors, which are designed to compete with the substrate binding site of the protein tyrosine kinase domain.[3] By inhibiting EGFR, this compound can block downstream signaling pathways that are crucial for cell proliferation, growth, and survival.[4][5][6]

Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is the primary cause of this?

The most common reason for this compound precipitation in aqueous solutions like cell culture media is its low aqueous solubility. The compound is inherently hydrophobic and is practically insoluble in water.[7][8] When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is introduced into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity causes the compound to "crash out" of the solution, forming a visible precipitate. This phenomenon is often referred to as "solvent shock".[9][10]

Q3: How can I prevent this compound from precipitating in my experiments?

Preventing precipitation primarily involves a careful and methodical approach to preparing and diluting your stock solution. Key recommendations include:

  • Use of an appropriate organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution.[3][11]

  • Proper dilution technique: The stock solution should be added to pre-warmed media dropwise while vigorously stirring or vortexing to ensure rapid and uniform dispersion.[9]

  • Final DMSO concentration: It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically at or below 0.5%, to avoid both compound precipitation and potential cytotoxicity to the cells.[9]

  • Fresh working solutions: Always prepare fresh working solutions of this compound in your culture medium for each experiment and use them immediately. Storing diluted aqueous solutions can lead to precipitation over time.[9]

Q4: What are the recommended storage conditions for this compound stock solutions?

To ensure the stability and activity of your this compound stock solution, it is recommended to:

  • Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9][12]

  • For short-term storage (up to one month), aliquots can be stored at -20°C.[12][13]

  • For long-term storage (up to six months or longer), it is best to store the aliquots at -80°C.[12][13]

Troubleshooting Guide

Issue: Precipitation observed in the stock solution.
  • Possible Cause: The solubility limit of this compound in the chosen solvent has been exceeded, or the DMSO used was not anhydrous.

  • Recommended Solution: Ensure you are not exceeding the known solubility limits as detailed in the solubility data table. Use high-purity, anhydrous DMSO, as it is hygroscopic and can absorb moisture from the air, which will reduce the solubility of the compound.[9] Gentle warming to 37°C or sonication can also aid in the dissolution of the powder.[9][14]

Issue: Inconsistent or no biological effect observed in the experiment.
  • Possible Cause: The compound may have precipitated out of the working solution, leading to a lower effective concentration. Alternatively, the stock solution may have degraded due to improper storage.

  • Recommended Solution: Visually inspect your working solution for any signs of precipitation before adding it to your cells. Always prepare fresh working solutions immediately before use.[9] Ensure that your stock solution has been stored correctly in single-use aliquots at the recommended temperature to prevent degradation.[9][12]

Data Presentation

Solubility of this compound

The following table summarizes the solubility of this compound in various solvents. It is crucial to consult this data when preparing stock solutions to avoid exceeding the solubility limit.

SolventMaximum ConcentrationReference
DMSO50 mg/mL[3]
Ethanol40 mM[3]
DMSO:Methanol (1:1)10 mg/mL[7]
Methylene Chloride10 mg/mL[7]
0.1 N HCl< 0.4 mg/mL[7]
WaterInsoluble[7][8]
0.1 N NaOHInsoluble[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution (Molecular Weight: 220.25 g/mol ), you will need 2.2 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 2.2 mg of this compound.

  • Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, sonicate the vial for 5-10 minutes in a water bath to aid dissolution.[9]

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[12]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Pre-warm Medium: Warm the required volume of your complete cell culture medium to 37°C in a water bath.

  • Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.

  • Dilution: To achieve the desired final concentration, add the stock solution dropwise to the pre-warmed medium while vigorously stirring or vortexing. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is at a level that is tolerated by your specific cell line, typically ≤0.5%.[9]

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment to prevent precipitation.[9] Do not store the diluted aqueous solution.

Visualizations

Workflow for Preparing this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex/Sonicate to Dissolve add_dmso->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw_stock Thaw Stock Solution Aliquot aliquot->thaw_stock warm_media Pre-warm Cell Culture Medium (37°C) add_dropwise Add Stock Dropwise to Medium with Vortexing warm_media->add_dropwise thaw_stock->add_dropwise use_immediately Use Immediately in Experiment add_dropwise->use_immediately

A flowchart illustrating the key steps for preparing this compound stock and working solutions.

Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates PLCg PLCγ EGFR->PLCg activates Tyrphostin47 This compound Tyrphostin47->EGFR inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival PKC PKC PLCg->PKC Gene_Expression Gene_Expression PKC->Gene_Expression Gene Expression

References

Troubleshooting Tyrphostin 47 precipitation in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to Tyrphostin 47 precipitation in cell culture experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to identify and resolve these issues.

Visual Identification of Precipitation:

  • Appearance: Precipitation can manifest as a fine, crystalline powder, a cloudy or hazy appearance in the media, or a thin film on the surface of the culture vessel.

  • Microscopic Examination: Under a microscope, precipitates may appear as small, refractile particles, distinct from cells.

Common Causes and Solutions:

Problem Potential Cause Recommended Solution
Precipitation immediately after adding to media "Solvent Shock": Rapid dilution of a concentrated DMSO stock into the aqueous cell culture medium.[1]1. Intermediate Dilution: Prepare an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium or Phosphate-Buffered Saline (PBS).[1] 2. Gradual Addition: Add the stock solution dropwise to the final volume of media while gently swirling to ensure rapid and even mixing.[2]
High Final Concentration: The desired experimental concentration exceeds the solubility limit of this compound in the cell culture medium.[1][2]1. Lower the Final Concentration: If possible, reduce the final working concentration of this compound. 2. Solubility Test: Perform a small-scale solubility test in your specific cell culture medium to determine the maximum achievable concentration without precipitation.
Low Temperature: Cell culture media is often stored at 4°C, and many compounds are less soluble at lower temperatures.[1]Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the inhibitor.[1]
Precipitation after a few hours or days of incubation Compound Instability: Tyrphostins can be unstable in aqueous solutions at 37°C over extended periods, leading to degradation and precipitation.[3]1. Replenish the Inhibitor: For long-term experiments, consider replacing the media with freshly prepared media containing this compound every 12-24 hours.[3] 2. Conduct Stability Studies: Perform a pilot experiment to determine the stability of this compound in your specific cell culture media over your experimental time course.
Media Evaporation: Evaporation from the culture vessel can increase the concentration of the compound, leading to precipitation.Maintain Humidity: Ensure proper humidification in the incubator and use appropriate culture vessel seals to minimize evaporation.[4]
Interaction with Media Components: Salts, proteins, and other components in the culture medium can interact with this compound and reduce its solubility.[1][2]Consider Media Formulation: If compatible with your cell line, you may test different basal media formulations or serum-free media.
Inconsistent Results or Lower than Expected Efficacy Partial Precipitation: Micro-precipitation, not easily visible to the naked eye, can reduce the effective concentration of the inhibitor.1. Visual Inspection: Carefully inspect the media for any signs of precipitation before and during the experiment. 2. Filtration: Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to the cells.[2]
Inaccurate Stock Solution Concentration: The concentration of the DMSO stock solution may be incorrect.Verify Stock Concentration: Prepare fresh stock solutions regularly and verify their concentration if possible.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as AG-213, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase activity.[5] It belongs to a series of compounds designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain of the EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and signal transduction.[5][6]

Q2: What is the solubility of this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 50 mg/ml and in ethanol (B145695) at 40 mM.[6] However, it has low aqueous solubility, which is a primary reason for its precipitation in cell culture media.[1][2][7]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO.[1] The solution should be vortexed or sonicated until the compound is completely dissolved.[2]

Q4: How should I store the this compound stock solution?

A4: To maintain stability, aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C or -80°C, protected from light.[3][5] Stock solutions in DMSO are generally stable for months when stored properly.[3][6]

Q5: What is the maximum recommended final concentration of DMSO in cell culture?

A5: To minimize solvent-induced cytotoxicity and its effects on compound solubility, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.5%.[7] However, the tolerance to DMSO can be cell-line dependent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 220.25 g/mol )

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

  • Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh out 2.2 mg of this compound powder. c. Add 1 mL of anhydrous DMSO to the powder. d. Vortex the solution thoroughly until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution.[2] e. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into single-use volumes in sterile, amber-colored tubes. g. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays (to minimize precipitation)

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium or PBS

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

  • Procedure: a. Thaw a single-use aliquot of the 10 mM stock solution at room temperature. b. Intermediate Dilution (e.g., to 100 µM):

    • Dilute the 10 mM stock solution 1:100 in pre-warmed (37°C) sterile cell culture medium or PBS. For example, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium.
    • Gently vortex to mix. c. Final Dilution:
    • Add the desired volume of the 100 µM intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the final working concentration. For example, to achieve a final concentration of 10 µM in 1 mL of media, add 100 µL of the 100 µM intermediate solution to 900 µL of media.
    • Gently mix the final solution by swirling or inverting the tube. d. Visually inspect the medium for any signs of precipitation before adding it to your cells. e. Always include a vehicle control with the same final concentration of DMSO as your experimental samples.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_stock Inspect Stock Solution (Clear? Dissolved?) start->check_stock prepare_fresh_stock Prepare Fresh Stock Solution check_stock->prepare_fresh_stock Precipitate in Stock optimize_dilution Optimize Dilution Protocol check_stock->optimize_dilution Stock is Clear prepare_fresh_stock->optimize_dilution intermediate_dilution Use Intermediate Dilution Step optimize_dilution->intermediate_dilution gradual_addition Add Dropwise & Mix intermediate_dilution->gradual_addition control_conditions Control Culture Conditions gradual_addition->control_conditions prewarm_media Pre-warm Media to 37°C control_conditions->prewarm_media check_ph Ensure Stable Media pH (7.2-7.4) control_conditions->check_ph consider_serum Consider Serum Concentration control_conditions->consider_serum long_term_issues Precipitation in Long-Term (>24h) Experiments? prewarm_media->long_term_issues check_ph->long_term_issues consider_serum->long_term_issues replenish_inhibitor Replenish Media with Fresh Inhibitor long_term_issues->replenish_inhibitor Yes stability_study Conduct Stability Study long_term_issues->stability_study Yes success Precipitation Resolved long_term_issues->success No replenish_inhibitor->success stability_study->success EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by this compound EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Tyrphostin47 This compound Tyrphostin47->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response

References

Tyrphostin 47 off-target effects and kinase selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyrphostin 47. The information focuses on the compound's off-target effects and kinase selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a protein tyrosine kinase inhibitor.[1][2] It is described as a non-specific inhibitor of With-No-Lysine (K) kinase 1 (WNK1) and also inhibits the epidermal growth factor receptor (EGFR) kinase.[3][4][5]

Q2: What are the known off-target effects of this compound?

Published research on the comprehensive kinase selectivity of this compound is limited. However, studies have indicated the following potential off-target effects:

  • p38 MAPK Pathway: this compound has been shown to significantly inhibit Shiga toxin 1-induced p38 mitogen-activated protein kinase (MAPK) phosphorylation.[1][4][6] This suggests that the p38 MAPK signaling pathway may be an off-target of this compound.

  • Smooth Muscle Cell Proliferation: The compound has been observed to inhibit the proliferation of smooth muscle cells.[1][7]

It is important to note that the broader family of tyrphostins exhibits varied selectivity profiles. For instance, Tyrphostin 25 and Tyrphostin 51 did not inhibit Shiga toxin 1-induced responses, unlike this compound.[1][6] This highlights the unique activity of individual tyrphostin compounds.

Q3: Is there a comprehensive kinase selectivity profile for this compound available?

Q4: How does the kinase selectivity of this compound compare to other tyrphostins?

While direct comparative screening data for this compound is scarce, data for other members of the tyrphostin family illustrate the diverse selectivity within this class of inhibitors. For example, Tyrphostin AG1478 is a highly selective inhibitor of EGFR.[3][9] The table below summarizes the inhibitory activity of several tyrphostins against various receptor tyrosine kinases, providing a context for the potential selectivity of this compound.

Quantitative Data Summary

Table 1: Known Inhibitory Activity of this compound

TargetAssay TypeValueReference
WNK1Kinase AssayK_i_ = 12.7 µM[10]
EGFRKinase ActivityInhibitor[4][5]
p38 MAPKCellular AssayInhibits Phosphorylation[1][4][6]

Table 2: Comparative IC50 Values of Other Tyrphostins Against Receptor Tyrosine Kinases (µM)

TyrphostinEGFRPDGFRVEGFR2HER2/ErbB2
Tyrphostin A1 >1250---
Tyrphostin A9 4600.5--
AG490 0.1--13.5
AG1478 0.003>100--
AG879 >500>100-1

Data compiled from various sources. For direct comparison, compounds should be tested under identical experimental conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular effects not consistent with WNK1 or EGFR inhibition. Off-target effects on other kinases, such as p38 MAPK, or other cellular proteins.1. Perform a Western blot to check the phosphorylation status of p38 MAPK and other suspected off-target kinases. 2. Conduct a broad in vitro kinase screening panel to identify potential off-target interactions. 3. Use a structurally different WNK1 or EGFR inhibitor as a control to confirm that the observed phenotype is on-target.
Inconsistent IC50 values between experiments. 1. Degradation of this compound stock solution. 2. Variability in cell culture conditions (e.g., cell density, serum concentration). 3. Inconsistent ATP concentration in in vitro kinase assays.1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C. 2. Standardize cell seeding density, serum percentage, and incubation times. 3. For ATP-competitive inhibitors, ensure the ATP concentration is consistent and ideally close to the K_m_ of the kinase.
No significant inhibition of the target kinase in a cell-based assay. 1. Poor cell permeability of this compound. 2. The target kinase is not active or is not a primary driver of the signaling pathway in the chosen cell line.1. Confirm target engagement in cells using a method like cellular thermal shift assay (CETSA). 2. Verify the expression and activity of the target kinase in your cell line using Western blot or an in vitro kinase assay with cell lysate.

Experimental Protocols & Methodologies

Below are detailed methodologies for key experiments to investigate the off-target effects and kinase selectivity of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the in vitro inhibitory activity of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase of interest

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Substrate (specific for the kinase)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for the vehicle control).

  • Add 2 µL of the diluted kinase to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The ATP concentration should be optimized for the specific kinase, often near its K_m_ value.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphorylation Assay (Western Blot)

This method assesses the effect of this compound on the phosphorylation status of a target kinase (e.g., p38 MAPK) in a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • Stimulant (e.g., anisomycin (B549157) to activate p38 MAPK)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-kinase (e.g., anti-phospho-p38 MAPK) and anti-total-kinase (e.g., anti-total-p38 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and grow to 70-80% confluency.

  • If necessary, starve cells in serum-free medium for 12-24 hours.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with the appropriate agonist for a predetermined time to induce kinase phosphorylation.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated form of the kinase.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase or a housekeeping protein like GAPDH or β-actin.

Visualizations

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_inhibitor Prepare Serial Dilutions of this compound setup_plate Add Reagents and Inhibitor to Plate prep_inhibitor->setup_plate prep_reagents Prepare Kinase, Substrate, and ATP prep_reagents->setup_plate initiate Initiate Reaction with ATP/Substrate Mix setup_plate->initiate incubate Incubate at Room Temperature initiate->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence calculate_ic50 Calculate IC50 Value read_luminescence->calculate_ic50

In Vitro Kinase Assay Workflow

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_data_analysis Data Analysis seed_cells Seed Cells treat_inhibitor Treat with this compound seed_cells->treat_inhibitor stimulate_cells Stimulate with Agonist treat_inhibitor->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer probe_antibody Probe with Antibodies transfer->probe_antibody detect_signal Detect Signal probe_antibody->detect_signal analyze_bands Analyze Band Intensity detect_signal->analyze_bands

Cellular Phosphorylation Assay Workflow

p38_MAPK_Pathway stress Cellular Stress (e.g., Shiga Toxin) mapkkk MAPKKK (e.g., MEKKs, TAK1) stress->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates response Cellular Response (e.g., Inflammation, Apoptosis) substrates->response tyrphostin This compound tyrphostin->p38 Inhibition

Potential Off-Target Inhibition of p38 MAPK Pathway by this compound

References

Stability of Tyrphostin 47 in DMSO stock solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability, storage, and handling of Tyrphostin 47, a potent protein tyrosine kinase inhibitor. Our resources include frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of the key signaling pathways affected by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound due to its excellent solubilizing properties for this compound.[1]

Q2: What is a typical concentration for a this compound stock solution in DMSO?

A2: Stock solutions are typically prepared at concentrations ranging from 10 mM to 50 mM in DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 2.20 mg of this compound (Molecular Weight: 220.25 g/mol ) in 1 mL of DMSO.

Q3: How should I store my this compound DMSO stock solution?

A3: For optimal stability, it is crucial to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6 months or longer).[2] Always protect the stock solution from light by using amber-colored vials.

Q4: How long is a this compound DMSO stock solution stable?

A4: While specific quantitative stability data for this compound in DMSO is not extensively published, general guidelines for tyrphostins suggest stability for 1 to 3 months when stored at -20°C and for 6 months or longer at -80°C.[2] However, for critical experiments, it is highly recommended to perform a stability assessment under your specific laboratory conditions.

Q5: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?

A5: This is a common issue due to the low aqueous solubility of this compound. To prevent precipitation, ensure the final DMSO concentration in your culture medium is kept low, typically at or below 0.1% to 0.5%, depending on the cell line's tolerance. It is also recommended to add the DMSO stock solution dropwise into the vigorously stirring or vortexing culture medium. Preparing intermediate dilutions can also be beneficial.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or diminished inhibitory effect in long-term experiments (e.g., Western Blots). Degradation of this compound in the cell culture media at 37°C, leading to a reduced effective concentration over time.1. Perform a time-course experiment to determine the optimal treatment duration.2. Replenish the media with freshly prepared this compound every 12-24 hours.3. Assess the stability of this compound in your specific media using the HPLC protocol provided below.
No inhibitory effect observed. 1. Complete degradation of the compound.2. Improper storage of the stock solution.3. The target kinase is not expressed or active in your cell model.1. Use a fresh aliquot of the this compound stock solution.2. Verify the activity of the compound in a short-term assay where stability is less of a concern.3. Confirm the expression and activity of the target kinase (e.g., EGFR, WNK1) in your cells via Western Blot or another suitable method.
High variability between replicate experiments. Inconsistent degradation of this compound due to minor variations in experimental setup (e.g., media volume, cell density).1. Strictly standardize all experimental parameters.2. Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment.
Precipitation of the compound in cell culture media. Low aqueous solubility of this compound.1. Ensure the final DMSO concentration is non-toxic and as low as possible (ideally ≤0.1%).2. Add the DMSO stock solution to the media with vigorous mixing.3. Consider using a stabilizing agent if compatible with your experimental system.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

Property Value Source(s)
Molecular Formula C₁₀H₈N₂O₂S[3][4][5]
Molecular Weight 220.25 g/mol [3][4][6]
Appearance Solid powder[3]
Purity >97%[6]
Solubility in DMSO ≥ 50 mg/mL[1]
Recommended Stock Concentration 10 mM - 50 mM
Storage of Powder -20°C for long term (months to years)[3]
Storage of DMSO Stock Solution -20°C for short term (1-3 months); -80°C for long term (≥6 months)[2]
Recommended Final DMSO Concentration in Cell Culture ≤ 0.5% (v/v), ideally ≤ 0.1% for sensitive cells

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh 2.20 mg of this compound powder.

  • Dissolving: Add 1 mL of anhydrous, high-purity DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability in DMSO by HPLC

This protocol provides a framework for determining the stability of a this compound stock solution in DMSO over time.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately dilute a small aliquot of this stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) with the mobile phase. This will serve as your "time 0" sample.

    • Store the remaining stock solution at the desired temperature (-20°C or -80°C) in amber vials.

  • Time Points:

    • At designated time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve an aliquot of the stored stock solution.

    • Dilute the aliquot to the same concentration as the "time 0" sample using the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A typical starting condition could be a gradient of acetonitrile and water with 0.1% formic acid. The gradient should be optimized to achieve good separation of the this compound peak from any potential degradation products.

    • Detection: Set the UV detector to the maximum absorbance wavelength (λmax) of this compound. This can be determined by performing a UV scan of a standard solution.

    • Injection: Inject equal volumes of the "time 0" and subsequent time point samples.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the "time 0" sample chromatogram.

    • Measure the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample (Peak Areatime x / Peak Areatime 0 * 100%).

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

Visualizations

Signaling Pathway Diagrams

This compound is known to inhibit several protein tyrosine kinases, thereby affecting multiple downstream signaling pathways involved in cell proliferation, differentiation, and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates Tyrphostin47 This compound Tyrphostin47->EGFR Inhibits (ATP competition) Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., Shiga Toxin) UpstreamKinase Upstream Kinase (e.g., MKK3/6) Stress->UpstreamKinase p38MAPK p38 MAPK UpstreamKinase->p38MAPK Phosphorylates Downstream Downstream Effectors p38MAPK->Downstream Tyrphostin47 This compound Tyrphostin47->p38MAPK Inhibits Phosphorylation Inflammation_Apoptosis Inflammation & Apoptosis Downstream->Inflammation_Apoptosis

Caption: this compound inhibits the p38 MAPK signaling pathway.[7]

WNK1_Signaling_Pathway WNK1 WNK1 SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 Phosphorylates Tyrphostin47 This compound Tyrphostin47->WNK1 Inhibits (ATP competition) NCC_NKCC NCC/NKCC1 SPAK_OSR1->NCC_NKCC Phosphorylates IonTransport Ion Transport & Cell Volume Regulation NCC_NKCC->IonTransport

Caption: this compound as a non-specific inhibitor of the WNK1 signaling pathway.[4][8]

References

How protein binding affects Tyrphostin 47 activity in serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of Tyrphostin 47, focusing on the critical effects of serum protein binding on its biological activity.

Frequently Asked Questions (FAQs)

Q1: Why does the observed in vitro activity of my this compound decrease when I switch from serum-free to serum-containing media?

A: The decrease in activity is likely due to the binding of this compound to proteins in the serum, primarily serum albumin. When bound to a protein, the inhibitor is sequestered and unable to interact with its intended target, such as the Epidermal Growth Factor Receptor (EGFR) kinase. This reduces the effective or "free" concentration of the inhibitor available to act on the cells, leading to a higher apparent IC50 value. Even for tyrphostins that are considered weakly protein-bound, this effect can be significant.[1]

Q2: How significant is the protein binding of this compound?

Q3: Should I conduct my experiments in serum-free or serum-containing medium?

A: The choice depends on your experimental goals.

  • Serum-free conditions are ideal for determining the intrinsic inhibitory activity of this compound against its direct target (e.g., in a cell-free kinase assay or with cell lines that do not require serum for short-term survival). This provides a baseline IC50 value without the confounding variable of protein binding.

  • Serum-containing conditions (e.g., 5-10% FBS) are more physiologically relevant for cell-based assays, as serum provides essential growth factors. However, you must account for the impact of protein binding. It is crucial to maintain a consistent percentage of serum across all experiments, including vehicle controls, to ensure valid comparisons.

Q4: Can I use Bovine Serum Albumin (BSA) instead of Fetal Bovine Serum (FBS) to study the effects of protein binding?

A: Yes, using BSA in a defined, serum-free medium is an excellent way to specifically study the impact of albumin binding on this compound activity. This approach allows you to control the precise concentration of the binding protein, which is not possible with FBS where protein concentrations can vary between lots. Studies have shown that adding BSA to serum-free media can reduce the apparent potency of protein-bound inhibitors.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent serum (FBS) concentration or lot-to-lot variability in serum protein composition.Always use the same concentration of serum in your experiments. If possible, purchase a single large lot of FBS for an entire study to minimize variability. Note the lot number in your experimental records.
This compound appears less potent than expected based on literature values. The literature value may have been determined in a serum-free or low-serum assay, while your experiment uses a higher serum concentration (e.g., 10% FBS).Review the methodology of the cited literature. Perform a dose-response experiment comparing the IC50 of this compound in your standard serum concentration (e.g., 10% FBS) versus a lower concentration (e.g., 0.5% FBS) or serum-free conditions to quantify the effect of protein binding in your system.
Apparent selectivity of this compound for a specific growth factor-stimulated pathway is lost in serum. The apparent selectivity observed in serum-free or low-serum media may be an artifact of protein binding. Highly protein-bound inhibitors show a more significant drop in potency in high-serum conditions compared to their activity against growth factors in a defined medium.[1]To confirm selectivity, equalize the protein concentration in your control and experimental conditions. For example, when comparing inhibition of EGF-stimulated proliferation (in serum-free media) to serum-stimulated proliferation, add a corresponding concentration of BSA to the serum-free condition to account for the protein binding effect.[1]

Data on Protein Binding and Activity

InhibitorProtein BindingPotency in 0.5% SerumPotency in 10% SerumFold Change in Potency
Tyrphostin B46 High~3-fold more potent~3-fold less potent~3x
Tyrphostin B56 High~3-fold more potent~3-fold less potent~3x
Tyrphostin A47 WeakLess affectedLess affected-

Data is qualitative for Tyrphostin A47 (this compound) but demonstrates that its activity is less impacted by serum proteins than highly-bound analogues.[1]

Visualized Concepts and Protocols

Protein Sequestration Model

The following diagram illustrates how serum albumin can sequester this compound, thereby reducing its effective concentration at the target kinase.

cluster_0 In Serum-Containing Medium T47_free Free This compound Albumin Serum Albumin T47_free->Albumin Binds (Sequestration) EGFR EGFR Target T47_free->EGFR Binds & Inhibits T47_bound Protein-Bound This compound Albumin->T47_bound T47_bound->EGFR Inhibition Inhibition EGFR->Inhibition NoInhibition No Inhibition EGFR->NoInhibition

Caption: Sequestration of this compound by serum albumin.

EGFR Signaling Pathway

This compound primarily targets the Epidermal Growth Factor Receptor (EGFR), a key component of cellular signaling pathways that regulate growth and proliferation.

EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P_EGFR Autophosphorylation (pY) EGFR->P_EGFR Dimerization Grb2 Grb2/Sos P_EGFR->Grb2 T47 This compound T47->P_EGFR Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols

Protocol 1: Determining the Effect of Serum on this compound IC50

This protocol uses a cell viability assay (e.g., MTT or resazurin) to compare the IC50 of this compound in the presence and absence of serum.

Materials:

  • EGFR-expressing cell line (e.g., A431)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Serum-free medium (e.g., DMEM)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT or Resazurin reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in two 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in complete growth medium. Allow cells to adhere overnight.

  • Medium Exchange:

    • Plate A (Serum-Free): Carefully aspirate the medium and wash cells with PBS. Replace with 100 µL of serum-free medium.

    • Plate B (Serum-Containing): Carefully aspirate and replace the medium with 100 µL of fresh complete growth medium (10% FBS).

  • Inhibitor Preparation: Prepare serial dilutions of this compound in both serum-free and complete growth medium. Also, prepare a vehicle control (DMSO) for each medium type.

  • Treatment: Add the this compound dilutions and vehicle controls to the respective plates.

  • Incubation: Incubate the plates for a predetermined time (e.g., 48-72 hours) at 37°C and 5% CO2.

  • Viability Assay: Add the viability reagent (MTT or resazurin) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control for each condition (serum-free and serum-containing). Plot the dose-response curves and calculate the IC50 value for each condition using non-linear regression.

Protocol 2: In Vitro Determination of Protein Binding (Ultrafiltration)

This protocol provides a method to quantify the percentage of this compound that binds to serum proteins.

Materials:

  • This compound

  • Human or Bovine Serum (or a solution of purified albumin, e.g., 40 mg/mL BSA in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifugal ultrafiltration devices (e.g., with a 10 kDa molecular weight cut-off)

  • HPLC system with a suitable column and detector for quantifying this compound

Procedure:

  • Sample Preparation: Prepare a solution of this compound at a known concentration in the serum or BSA solution. Also, prepare a control sample of this compound at the same concentration in PBS.

  • Incubation: Incubate the samples at 37°C for a set period (e.g., 1 hour) to allow binding to reach equilibrium.

  • Ultrafiltration:

    • Add an aliquot of the incubated sample to the ultrafiltration device.

    • Centrifuge according to the manufacturer's instructions to separate the free (unbound) drug in the filtrate from the protein-bound drug in the retentate.

  • Quantification:

    • Analyze the concentration of this compound in the filtrate (free concentration) and in the initial PBS control sample (total concentration) using a validated HPLC method.

  • Calculation:

    • Fraction Unbound (%) = (Concentration in filtrate / Total initial concentration) x 100

    • Percent Bound = 100 - Fraction Unbound (%)

Experimental Workflow Diagram

cluster_workflow Workflow: Assessing Serum Impact on IC50 A 1. Seed Cells in 10% FBS B1 2a. Wash & Replace with Serum-Free Medium A->B1 B2 2b. Replace with 10% FBS Medium A->B2 C1 3a. Add this compound (diluted in SFM) B1->C1 C2 3b. Add this compound (diluted in 10% FBS) B2->C2 D 4. Incubate (e.g., 72 hours) C1->D C2->D E 5. Perform Cell Viability Assay D->E F 6. Analyze Data & Compare IC50 Values E->F

Caption: Workflow for comparing this compound IC50 in different serum conditions.

References

Preventing degradation of Tyrphostin 47 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Tyrphostin 47 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and stock solutions to ensure stability?

To maintain the integrity of this compound, proper storage is crucial. For long-term storage, the lyophilized powder should be kept at -20°C. Once dissolved, typically in DMSO, stock solutions should be aliquoted into single-use volumes to prevent multiple freeze-thaw cycles, which can accelerate degradation. These aliquots are best stored at -80°C for extended stability, potentially for up to six months or longer. For shorter periods, storage at -20°C for one to three months is also acceptable.[1] The presence of water can hasten hydrolysis, so it is important to use anhydrous solvents and protect solutions from moisture.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mg/mL and in ethanol. For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous cell culture medium immediately before use.

Q3: Is this compound stable in cell culture media?

Tyrphostins, including this compound, are known to be unstable in aqueous solutions like cell culture media, especially at 37°C.[1] This instability can lead to a decrease in the effective concentration of the inhibitor over the course of an experiment, potentially causing inconsistent or misleading results. In some cases, degradation products may even be more potent or have different target specificities than the parent compound.[1]

Q4: What are the primary signaling pathways inhibited by this compound?

This compound is an inhibitor of protein tyrosine kinases. It has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the p210bcr-abl kinase.[2]

Troubleshooting Guide

Problem: Inconsistent or diminishing inhibitory effects are observed in long-term experiments (e.g., 24-72 hours).

  • Possible Cause: Degradation of this compound in the cell culture medium at 37°C is a likely cause. The effective concentration of the inhibitor is decreasing over time.[1]

  • Recommended Solution:

    • Replenish the inhibitor: For long-term experiments, consider replacing the medium with freshly prepared medium containing this compound at regular intervals (e.g., every 12-24 hours).[1]

    • Conduct a time-course experiment: Perform a shorter experiment to determine if the inhibitory effect is more potent at earlier time points.

    • Perform a stability study: Use the protocol provided below to determine the degradation rate of this compound under your specific experimental conditions.

Problem: High variability between replicate experiments.

  • Possible Cause: Inconsistent degradation of this compound due to slight variations in experimental conditions (e.g., minor differences in incubation times, cell densities, or media volumes).

  • Recommended Solution:

    • Standardize protocols: Ensure all experimental parameters are as consistent as possible between replicates.

    • Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. Do not use previously diluted solutions.[1]

Problem: Unexpected or off-target effects are observed.

  • Possible Cause: Degradation of this compound into byproducts that may have different biological activities or potencies.[1]

  • Recommended Solution:

    • Characterize degradation products: If possible, use analytical techniques like LC-MS to identify any degradation products in your cell culture medium over time.

    • Consider alternative inhibitors: If degradation is a significant issue, you may need to explore more stable inhibitors for your target kinase.

    • Reduce experiment duration: If feasible for your experimental design, shorten the incubation time with this compound.

Data Presentation: Stability of Tyrphostins

Compound FamilySolventStorage TemperatureReported Stability of Stock SolutionReference
TyrphostinsDMSO-20°C1 to 3 months[1]
TyrphostinsDMSO-80°C≥ 6 months[1]

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Medium

This protocol provides a general method to assess the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium (pre-warmed to 37°C)

  • HPLC system with a suitable detector (e.g., UV)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid, to be optimized)

  • Sterile microcentrifuge tubes

  • Cell culture incubator (37°C, 5% CO₂)

Methodology:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Spike the pre-warmed cell culture medium with the this compound stock solution to achieve the final working concentration used in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Time Course Sampling:

    • Immediately after preparation, take a "time 0" sample by transferring an aliquot (e.g., 1 mL) to a microcentrifuge tube. Store this sample at -80°C until analysis.

    • Incubate the remaining medium in a cell culture incubator at 37°C and 5% CO₂.

    • Collect additional aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Store these samples at -80°C.

  • Sample Preparation for HPLC:

    • Thaw the collected samples.

    • If necessary, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the samples, vortexing, and centrifuging to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Develop an HPLC method to separate this compound from potential degradation products. This will involve optimizing the mobile phase composition, flow rate, and column temperature.

    • Inject the prepared samples onto the HPLC system.

    • Monitor the peak area of this compound at each time point.

  • Data Analysis:

    • Plot the peak area of this compound against time.

    • Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.

    • From this data, you can estimate the half-life of this compound under your experimental conditions.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Tyrphostin47 This compound Tyrphostin47->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg Akt Akt PI3K->Akt CellGrowth Cell Growth & Survival Akt->CellGrowth IP3_DAG IP3 / DAG PLCg->IP3_DAG Migration Cell Migration IP3_DAG->Migration Tyrphostin47 This compound Tyrphostin47->PDGFR

Caption: PDGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow prep Prepare this compound Stock in Anhydrous DMSO dilute Freshly Dilute Stock in Pre-warmed Medium prep->dilute treat Treat Cells dilute->treat incubate Incubate (Consider Time-course/Replenishment) treat->incubate assay Perform Assay incubate->assay analyze Analyze Results assay->analyze troubleshoot Troubleshoot Inconsistent Results (Consider Stability) analyze->troubleshoot troubleshoot->prep Re-evaluate Protocol

Caption: Recommended experimental workflow for using this compound.

References

Determining the optimal incubation time for Tyrphostin 47

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal incubation time for Tyrphostin 47 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as AG 213 or RG-50864, is a protein tyrosine kinase (PTK) inhibitor.[1][2] It functions by competing with ATP for its binding site on the kinase domain of various tyrosine kinases, thereby inhibiting their activity.[3][4] Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase and affect downstream signaling pathways like the p38 MAPK pathway.[2][5][6]

Q2: What is the recommended solvent and storage procedure for this compound?

A2: this compound is soluble in DMSO (up to 50 mg/ml) and ethanol (B145695) (up to 40 mM).[7] For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for several months or at -80°C for extended periods.[7][8] The presence of water may accelerate hydrolysis, so anhydrous solvents are preferred.[7]

Q3: How stable is this compound in cell culture media?

A3: The stability of this compound in aqueous solutions like cell culture media at 37°C can be limited.[8][9] This can lead to a decrease in the effective concentration of the inhibitor over the course of long-term experiments (e.g., 24-72 hours), potentially causing inconsistent results.[8] For long-term assays, it may be necessary to replenish the media with fresh this compound every 12-24 hours.[8]

Q4: What is a typical starting concentration range for this compound in cell-based assays?

A4: A common starting concentration range for this compound is between 1-100 µM.[4] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide: Determining Optimal Incubation Time

This guide addresses common issues encountered when determining the optimal incubation time for this compound.

Problem Potential Cause Suggested Solution
No or low inhibition observed. Suboptimal Incubation Time: The incubation period may be too short for the inhibitor to exert its effect or too long, leading to degradation.[10]1. Perform a time-course experiment: Treat cells with a fixed, effective concentration of this compound and harvest at multiple time points (e.g., 15 min, 30 min, 1 hr, 4 hrs, 8 hrs, 24 hrs).[3][10] 2. Assess a downstream marker: Use Western blotting to analyze the phosphorylation status of a known downstream target of the inhibited kinase at each time point.[10]
Inhibitor Instability: The compound may be degrading in the cell culture media at 37°C.[8]1. Prepare fresh solutions: Always use freshly prepared dilutions of this compound for each experiment. 2. Replenish the inhibitor: For experiments longer than 12 hours, consider replacing the media with fresh media containing this compound every 12-24 hours.[8]
Cell Line Resistance: The target kinase may not be expressed or active in your cell line, or the cells may have compensatory signaling pathways.[3]1. Confirm target expression: Verify the expression and activity of the target kinase in your cell line using Western blot or other relevant assays. 2. Use a positive control: Include a cell line known to be sensitive to this compound as a positive control.
Inconsistent results between experiments. Variability in Incubation Time: Even small variations in incubation time can lead to different outcomes, especially with short-term experiments.1. Standardize protocols: Ensure that the incubation time is precisely controlled and consistent across all experiments.
Inhibitor Degradation: Inconsistent degradation of this compound due to slight variations in experimental conditions.[8]1. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.[8] 2. Strictly control experimental parameters: Maintain consistency in cell density, media volume, and incubator conditions.
High cell toxicity observed. Incubation Time is Too Long: Prolonged exposure to the inhibitor, even at a seemingly optimal concentration, can lead to off-target effects and cytotoxicity.1. Reduce incubation time: Determine the minimum incubation time required to achieve the desired inhibitory effect through a time-course experiment. 2. Perform viability assays: Conduct cell viability assays (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment to monitor toxicity.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the target and the experimental conditions.

Target Cell Line/System IC50 Value Reference
Epidermal Growth Factor Receptor (EGFR) KinaseIn vitro2.4 µM[6]

Note: IC50 values are highly dependent on experimental conditions, including incubation time. It is recommended to determine the IC50 for your specific system.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Inhibition of Protein Phosphorylation

This protocol outlines the steps to identify the optimal incubation time of this compound for inhibiting the phosphorylation of a target protein.

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

  • Starvation (Optional): If studying growth factor-induced phosphorylation, serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling.

  • Inhibitor Treatment: Treat the cells with a predetermined effective concentration of this compound (or a vehicle control, e.g., DMSO) for various durations (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).

  • Stimulation (if applicable): Following inhibitor incubation, stimulate the cells with the appropriate agonist (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce phosphorylation of the target protein.

  • Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein and the total form of the target protein.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Analysis: Quantify the band intensities for the phosphorylated and total protein at each time point. The optimal incubation time is the shortest duration that results in maximal inhibition of phosphorylation.

Protocol 2: Cell Viability Assay (MTT) to Assess Cytotoxicity

This protocol is for determining the effect of different incubation times of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator.[4]

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control for each incubation time.

Visualizations

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Active) EGFR->P_EGFR Autophosphorylation Tyrphostin_47 This compound Tyrphostin_47->EGFR Inhibits Downstream_Signaling Downstream Signaling P_EGFR->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

Caption: Inhibition of EGFR signaling by this compound.

Time_Course_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (Multiple Time Points) Seed_Cells->Treat_Cells Stimulate Stimulate with Agonist (e.g., EGF) Treat_Cells->Stimulate Lyse_Cells Lyse Cells & Quantify Protein Stimulate->Lyse_Cells Western_Blot Western Blot for p-Target & Total Target Lyse_Cells->Western_Blot Analyze Analyze Band Intensities Western_Blot->Analyze Determine_Optimal_Time Determine Optimal Incubation Time Analyze->Determine_Optimal_Time End End Determine_Optimal_Time->End

Caption: Workflow for determining optimal incubation time.

Troubleshooting_Logic Start No/Low Inhibition? Check_Time Perform Time-Course Experiment Start->Check_Time Yes Check_Stability Replenish Inhibitor During Experiment Start->Check_Stability Yes Check_Target Confirm Target Expression & Activity Start->Check_Target Yes Result Optimized Experiment Check_Time->Result Check_Stability->Result Check_Target->Result

Caption: Troubleshooting logic for lack of inhibition.

References

Interpreting Unexpected Results with Tyrphostin 47: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Tyrphostin 47.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as AG-213 or RG-50864, is a protein tyrosine kinase (PTK) inhibitor.[1][2] It primarily functions by competing with ATP for its binding site on the kinase domain of various protein tyrosine kinases. This inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and signal transduction.[1]

Q2: What are the primary molecular targets of this compound?

This compound is known to inhibit the kinase activity of several receptors and enzymes. Its potency varies between targets.

TargetIC₅₀Reference
Epidermal Growth Factor Receptor (EGFR) Kinase2.4 µM[1]
Platelet-Derived Growth Factor Receptor (PDGFR)3.5 µM[1]
p210bcr-abl Kinase5.9 µM[1]
WNK1Potent, but non-specific[3]

Q3: What are the recommended storage and handling procedures for this compound?

For optimal stability, this compound powder should be stored at -20°C.[4] Stock solutions are typically prepared in DMSO or ethanol. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -20°C or -80°C. The stability of tyrphostins in DMSO when frozen is expected to be for several months; however, the presence of water can accelerate hydrolysis.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide addresses common unexpected results encountered during experiments with this compound and provides potential causes and solutions.

Scenario 1: No or reduced inhibition of the target pathway.

Q: I am not observing the expected inhibition of my target protein's phosphorylation or downstream signaling after treating cells with this compound. What could be the reason?

Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:

  • Inhibitor Integrity and Concentration:

    • Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound. Prepare a fresh stock solution from the original powder.[5]

    • Concentration: The effective concentration can vary between cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific setup.

  • Experimental Conditions:

    • Cell Density: Overly confluent or sparse cell cultures can respond differently to inhibitors. Ensure consistent cell seeding density across experiments.[5]

    • Treatment Duration: The inhibitor may require a sufficient pre-incubation period to enter the cells and engage with its target. Conduct a time-course experiment to determine the optimal treatment duration.[5]

    • Compound Instability in Media: For long-term assays, consider that this compound might not be stable in cell culture media over extended periods. It may be necessary to replenish the media with a fresh inhibitor at regular intervals.[6]

  • Cell Line Specifics:

    • Target Expression: Your cell line may have low expression levels of the target kinase or may possess mutations that confer resistance to the inhibitor.[5]

    • Alternative Pathways: Cells can compensate for the inhibition of one pathway by upregulating another. Analyze the activation of other signaling pathways in response to treatment.[5]

Scenario 2: Unexpected or Off-Target Effects.

Q: I am observing cellular effects that are not consistent with the known targets of this compound. What could be happening?

This compound, like many kinase inhibitors, can have off-target effects, especially at higher concentrations.

  • Non-Specific Kinase Inhibition: While it has known primary targets, this compound is a non-specific inhibitor of WNK1 and may inhibit other structurally related kinases.[3]

  • Non-Specific Cellular Toxicity: High concentrations of this compound or the solvent (e.g., DMSO) may induce non-specific cell death. It is crucial to perform a cytotoxicity assay to distinguish between targeted anti-proliferative effects and general toxicity.[5]

  • Activation of Other Pathways: Inhibition of one signaling pathway can sometimes lead to the compensatory activation of others. For instance, this compound has been shown to inhibit Shiga toxin 1-induced cell death and p38 MAPK phosphorylation, suggesting it can interfere with pathways beyond its primary targets.[7][8]

Scenario 3: Inconsistent Results Between Experiments.

Q: My results with this compound are highly variable between experiments. How can I improve consistency?

Inconsistent results often stem from subtle variations in experimental procedures.

  • Inhibitor Preparation: Always prepare fresh dilutions of this compound from a frozen stock for each experiment to ensure consistent activity.[6]

  • Cell Culture Conditions: Use cells with a consistent and low passage number, as high passage numbers can lead to genetic drift and altered cellular responses.[5] Maintain consistency in cell density, serum concentration, and incubation times.

  • Experimental Workflow: Standardize all experimental parameters, including media volume and the timing of inhibitor addition and stimulation.

Experimental Protocols

General Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target kinase.

  • Prepare Reagents:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-50 mM).

    • Prepare the kinase, substrate, and ATP solution in an appropriate kinase assay buffer.

  • Assay Procedure:

    • Add the kinase to a 96-well plate.

    • Add serial dilutions of this compound (and a DMSO vehicle control) to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphospecific antibody-based detection like ELISA or Western blot, or radioactivity-based assays).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the inhibition data against the inhibitor concentration and determine the IC₅₀ value.

Protocol for Assessing Cellular Proliferation (MTT Assay)

This protocol outlines a method to determine the effect of this compound on cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the inhibitor or a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

    • Express the results as a percentage of the vehicle-treated control.

Visualizing Pathways and Workflows

Tyrphostin47_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR Tyrphostin47 This compound Tyrphostin47->EGFR Inhibits ATP Binding ATP ATP ATP->P_EGFR Downstream Downstream Signaling (e.g., Proliferation, Survival) P_EGFR->Downstream Activates EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed CheckInhibitor Verify Inhibitor Integrity (Fresh Stock, Storage) Start->CheckInhibitor CheckProtocol Review Experimental Protocol (Concentration, Duration, Cell Density) CheckInhibitor->CheckProtocol Inhibitor OK Optimize Optimize Protocol CheckInhibitor->Optimize Issue Found ConsiderCellLine Investigate Cell Line (Target Expression, Resistance) CheckProtocol->ConsiderCellLine Protocol OK CheckProtocol->Optimize Issue Found OffTarget Consider Off-Target Effects (Toxicity, Alternative Pathways) ConsiderCellLine->OffTarget Cell Line OK ConsiderCellLine->Optimize Issue Found Reinterpret Re-interpret Results OffTarget->Reinterpret No Obvious Off-Target OffTarget->Reinterpret Off-Target Likely

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Tyrphostin AG1478 and PD153035 for EGFR Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is a critical step in investigating the role of the Epidermal Growth Factor Receptor (EGFR) in cellular signaling and as a therapeutic target. This guide provides a comprehensive comparison of two potent and widely used EGFR tyrosine kinase inhibitors: Tyrphostin AG1478 and PD153035.

This document outlines the inhibitory potency, selectivity, and cellular effects of both compounds, supported by experimental data. Detailed protocols for key assays are also provided to facilitate the design and execution of robust experimental workflows.

Mechanism of Action

Both Tyrphostin AG1478 and PD153035 are small molecule inhibitors that target the intracellular tyrosine kinase domain of EGFR. They function by competitively binding to the ATP-binding site of the kinase domain, thereby preventing the autophosphorylation of the receptor. This inhibition blocks the initiation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and migration.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for Tyrphostin AG1478 and PD153035. It is important to note that the IC50 values presented are from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Inhibitory Potency against EGFR

CompoundAssay TypeIC50 / Ki ValueSource
Tyrphostin AG1478 Cell-free Kinase Assay3 nM[1]
Radiometric Kinase Assay<0.1 nM[2]
PD153035 Cell-free Kinase Assay25 pM (IC50)[3][4]
Cell-free Kinase Assay6 pM (Ki)[3]
Cell-free Kinase Assay5.2 pM (Ki)[5]

Table 2: Cellular Activity and Selectivity

CompoundCell LineAssayIC50 ValueSelectivitySource
Tyrphostin AG1478 U87MG.ΔEGFRCell Growth8.7 µMHighly selective for EGFR over HER2-Neu, PDGFR, Trk, Bcr-Abl, and InsR (>100 µM).[6][7]
U87MG (wtEGFR)Cell Growth34.6 µM[7]
A431EGF-stimulated DNA synthesis~0.25 µM (75% inhibition)[1]
PD153035 A431EGFR Autophosphorylation4 nMLittle to no effect on PDGFR, FGFR, CSF-1 receptor, insulin (B600854) receptor, or Src tyrosine kinases at concentrations up to 50 µM.[3][3]
Various EGFR-overexpressing cell linesCell Growth<1 µMMuch less potent against HER2/neu (IC50 not reached at 2.5 µM).[8][8]
Malignant Pleural Mesothelioma (high EGFR)Cell Growth1.5 - 2.0 µM[9]
Malignant Pleural Mesothelioma (low EGFR)Cell Growth3.0 - >10.0 µM[9]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of these inhibitors are provided below.

In Vitro Kinase Assay (Generic Protocol)

This assay is designed to measure the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (radiolabeled or non-radiolabeled depending on the detection method)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Tyrphostin AG1478 and PD153035 stock solutions (in DMSO)

  • 96-well or 384-well plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phosphospecific antibodies)

  • Plate reader (luminometer, fluorometer, or scintillation counter)

Procedure:

  • Prepare serial dilutions of the inhibitors in kinase assay buffer. A typical starting concentration range would be from 1 pM to 10 µM.

  • Add the diluted inhibitors or vehicle control (DMSO) to the wells of the assay plate.

  • Prepare a master mix containing the EGFR kinase and the peptide substrate in the kinase assay buffer.

  • Add the enzyme/substrate master mix to each well.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for EGFR.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP, then add the Kinase Detection Reagent to measure the generated ADP.[10]

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the effect of the inhibitors on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • EGFR-dependent cancer cell lines (e.g., A431, PC-9)

  • Complete cell culture medium

  • Sterile 96-well plates

  • Tyrphostin AG1478 and PD153035 stock solutions (in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.[10]

  • Prepare serial dilutions of the inhibitors in complete cell culture medium.

  • Remove the existing medium and treat the cells with the various concentrations of the inhibitors or a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[10]

  • Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to determine the inhibitory effect of the compounds on EGFR autophosphorylation in a cellular context.

Materials:

  • EGFR-overexpressing cell lines (e.g., A431)

  • Serum-free cell culture medium

  • EGF (Epidermal Growth Factor)

  • Tyrphostin AG1478 and PD153035 stock solutions (in DMSO)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • ECL reagent and imaging system

Procedure:

  • Culture the cells to 70-80% confluency and then serum-starve them for 12-24 hours.[10]

  • Pre-treat the cells with various concentrations of the inhibitors or a vehicle control for 1-4 hours.[10]

  • Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes at 37°C.[10]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL reagent.

  • Quantify the band intensities to determine the extent of inhibition of EGFR phosphorylation.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_plc_pathway PLCγ Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds ATP ATP EGFR->ATP Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Inhibitor Tyrphostin 47 or PD153035 Inhibitor->EGFR Inhibits (ATP Competition) ADP ADP ATP->ADP RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Regulates AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival PKC PKC PLCg->PKC Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assays cluster_viability Cell Viability cluster_western EGFR Phosphorylation k1 Prepare Inhibitor Dilutions k2 Incubate Inhibitor with EGFR k1->k2 k3 Initiate Reaction with ATP k2->k3 k4 Measure Kinase Activity k3->k4 k5 Determine IC50 k4->k5 v1 Seed Cells v2 Treat with Inhibitor v1->v2 v3 Incubate (48-72h) v2->v3 v4 Add Viability Reagent v3->v4 v5 Measure Absorbance v4->v5 v6 Determine IC50 v5->v6 w1 Serum Starve & Treat Cells w2 Stimulate with EGF w1->w2 w3 Lyse Cells & Quantify Protein w2->w3 w4 Western Blot w3->w4 w5 Analyze Phosphorylation w4->w5

References

A Comparative Guide to EGFR Signaling Inhibitors: Alternatives to Tyrphostin 47

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise inhibition of Epidermal Growth Factor Receptor (EGFR) signaling is paramount in both fundamental research and therapeutic development. Tyrphostin 47, also known as AG-1478, has been a widely utilized tool for this purpose. However, the landscape of EGFR inhibitors has evolved, offering a range of alternatives with varying potencies, specificities, and mechanisms of action. This guide provides an objective comparison of this compound and its prominent alternatives, supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.

Overview of EGFR Signaling

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and migration.[1] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2] This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately modulate gene expression and cellular responses.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making EGFR a key therapeutic target.[1]

Comparison of EGFR Inhibitors

This section provides a comparative analysis of this compound and three leading alternatives: Gefitinib, Erlotinib (B232), Lapatinib, and Osimertinib. The data presented is a synthesis of publicly available in vitro and cellular assay results.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for each inhibitor against wild-type and mutant forms of EGFR. Lower values indicate higher potency.

Table 1: In Vitro Kinase Assay Data

InhibitorTargetIC50 (nM)Kd (nM)
This compound (AG-1478) EGFR (Wild-Type)3-
Gefitinib EGFR (Wild-Type)-53.5[4]
EGFR (L858R Mutant)-2.6[4]
EGFR (G719S Mutant)-123.6[4]
Erlotinib EGFR (Wild-Type)14.11[5]-
Lapatinib EGFR (Wild-Type)3-10.8[6]3[7]
HER21313[7]
Osimertinib EGFR (Wild-Type)--
EGFR (L858R/T790M Mutant)--

Table 2: Cellular Assay Data (IC50, nM)

InhibitorCell Line (EGFR Status)IC50 (nM)
Gefitinib HCC827 (Exon 19 del)13.06[8]
PC9 (Exon 19 del)77.26[8]
Erlotinib PC9 (Exon 19 del)~30[9]
Lapatinib Calu3 (Wild-Type)100[6]
Osimertinib H1975 (L858R/T790M)-
PC9 (Exon 19 del)-

Note: IC50 values can vary depending on the specific assay conditions, cell lines, and ATP concentrations used in the experiments.

Detailed Inhibitor Profiles

This compound (AG-1478)

This compound is a potent and selective inhibitor of the EGFR tyrosine kinase. It acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the receptor. Its high specificity for EGFR over other related kinases has made it a valuable research tool.

Gefitinib (Iressa)

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that shows significant potency against activating mutations in the EGFR kinase domain, such as the L858R point mutation and exon 19 deletions.[4] It binds reversibly to the ATP-binding site of the EGFR kinase domain.[10] Clinical and preclinical data show that cell lines with these mutations are particularly sensitive to gefitinib.[4][8]

Erlotinib (Tarceva)

Similar to gefitinib, erlotinib is a first-generation, reversible EGFR TKI that is highly effective against EGFR with activating mutations. It competes with ATP for the kinase domain's binding site. Cell lines harboring EGFR exon 19 deletions are highly sensitive to erlotinib.[9]

Lapatinib (Tykerb)

Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[11] It is a reversible inhibitor that binds to the intracellular ATP-binding site of both receptors.[12] Its ability to inhibit two key receptors in the ErbB family provides a broader mechanism of action.[11]

Osimertinib (Tagrisso)

Osimertinib is a third-generation, irreversible EGFR TKI.[10] It is unique in its high potency and selectivity for both sensitizing EGFR mutations and the T790M resistance mutation, which often arises after treatment with first-generation inhibitors.[10] Its irreversible binding to a cysteine residue in the EGFR kinase domain leads to sustained inhibition.

Experimental Protocols

To ensure reproducibility and aid in experimental design, detailed methodologies for key assays are provided below.

EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[13][14]

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Test inhibitor (e.g., this compound or alternatives)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[14]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer.

  • In a 96-well plate, add the test inhibitor dilutions.

  • Add a mixture of the EGFR enzyme and substrate to each well.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate the plate at room temperature for 60 minutes.[14]

  • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, PC9)

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15]

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor and incubate for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Incubate the plate, shaking, for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of EGFR Signaling

Western blotting is used to detect the phosphorylation status of EGFR and its downstream targets, providing a direct measure of inhibitor efficacy.[2][16]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control like β-actin)[16]

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat cells with the inhibitor for the desired time, with and without EGF stimulation.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[2]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Wash the membrane and detect the chemiluminescent signal using an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Regulates Inhibitor EGFR Inhibitor Inhibitor->EGFR Inhibits Autophosphorylation

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow start Start cell_culture Cell Culture & Treatment (e.g., with EGFR inhibitor) start->cell_culture protein_extraction Protein Extraction & Quantification cell_culture->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Western Blot Transfer sds_page->transfer immunodetection Immunodetection (p-EGFR, p-ERK, p-AKT) transfer->immunodetection data_analysis Data Analysis & Quantification immunodetection->data_analysis end End data_analysis->end

Caption: Western Blot Experimental Workflow.

Conclusion

The choice of an EGFR inhibitor is critical and depends on the specific research question. This compound remains a valuable tool for its selectivity. First-generation inhibitors like Gefitinib and Erlotinib are highly effective against common activating mutations. Lapatinib offers the advantage of dual EGFR/HER2 inhibition. For studies involving the T790M resistance mutation, the third-generation inhibitor Osimertinib is the agent of choice. This guide provides a foundation for making an informed decision, and it is recommended to consult the primary literature for detailed experimental conditions and further comparative data.

References

A Researcher's Guide to Validating Experimental Findings with Tyrphostin 47

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the accurate validation of experimental findings is paramount. Tyrphostin 47, a widely utilized protein tyrosine kinase (PTK) inhibitor, serves as a critical tool for investigating cellular signaling pathways. This guide provides a comparative analysis of this compound against a common, more specific alternative, Tyrphostin AG 1478, offering the experimental data and detailed protocols necessary for robust validation.

Comparative Analysis of Tyrphostin Inhibitors

This compound (also known as AG 213) is recognized for its potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] However, it also demonstrates inhibitory activity against other kinases, such as the Platelet-Derived Growth Factor Receptor (PDGFR) and p210bcr-abl kinase.[1] In contrast, Tyrphostin AG 1478 is a highly specific and potent inhibitor of EGFR (ErbB1), making it a suitable control for validating that an observed biological effect is indeed mediated by EGFR inhibition.[2][3]

The choice of inhibitor is critical. While this compound is effective for broad-spectrum tyrosine kinase inhibition studies, its off-target effects can complicate data interpretation. For experiments aiming to specifically dissect the role of EGFR, the use of a highly selective inhibitor like AG 1478 is recommended for comparative validation.

Data Presentation: Inhibitor Specificity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and Tyrphostin AG 1478 against key tyrosine kinases, illustrating their differing selectivity profiles.

CompoundTarget KinaseIC₅₀ ValueReference
This compound (AG 213) EGFR2.4 µM[1]
PDGFR3.5 µM[1]
p210bcr-abl5.9 µM[1]
Tyrphostin AG 1478 EGFR (ErbB1)~3 nM[3]

This quantitative data highlights the significantly greater potency and specificity of AG 1478 for EGFR compared to this compound.

Mandatory Visualizations

Logical Comparison of Inhibitor Selectivity

G cluster_0 Inhibitor Properties cluster_1 Target Kinases T47 This compound EGFR EGFR T47->EGFR Inhibits (µM) PDGFR PDGFR T47->PDGFR Inhibits (µM) BCR_ABL p210bcr-abl T47->BCR_ABL Inhibits (µM) AG1478 Tyrphostin AG 1478 AG1478->EGFR Highly Specific Inhibition (nM)

Caption: Comparison of this compound and AG 1478 target kinases.

EGFR Signaling Pathway Inhibition

EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P_EGFR EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Ligand Binding RAS_RAF RAS/RAF/MEK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway P_EGFR->PI3K_AKT ERK ERK Activation RAS_RAF->ERK AKT AKT Activation PI3K_AKT->AKT Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT->Proliferation Inhibitor This compound or Tyrphostin AG 1478 Inhibitor->P_EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling cascade by Tyrphostins.

Experimental Protocols

To validate findings attributed to this compound, particularly its effect on EGFR-mediated pathways, the following experimental protocols are recommended.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of a compound on the kinase activity of a purified enzyme.

  • Objective: To quantify and compare the IC₅₀ values of this compound and Tyrphostin AG 1478 against purified EGFR kinase.

  • Materials:

    • Recombinant human EGFR kinase domain.

    • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP (at a concentration near the Kₘ for EGFR).

    • A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • This compound and Tyrphostin AG 1478 dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit or similar detection system.

  • Methodology:

    • Prepare serial dilutions of this compound and Tyrphostin AG 1478.

    • In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the kinase buffer.

    • Add the serially diluted inhibitors or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

    • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

Western Blotting for EGFR Phosphorylation

This method assesses the inhibitor's ability to block EGFR autophosphorylation in a cellular context, a key indicator of target engagement.

  • Objective: To determine the effective concentration of this compound and AG 1478 required to inhibit EGF-induced EGFR phosphorylation in a target cell line (e.g., A549 or DU145 cells).[2]

  • Materials:

    • EGFR-expressing cell line (e.g., A431, A549).[2][4]

    • Serum-free cell culture medium.

    • EGF ligand.

    • Test inhibitors (this compound, AG 1478).

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR.

    • HRP-conjugated secondary antibody and chemiluminescent substrate.

  • Methodology:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

    • Pre-treat cells with various concentrations of this compound, AG 1478, or DMSO for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

    • Wash cells with cold PBS and lyse them.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with anti-phospho-EGFR antibody, followed by HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescence detection system.

    • Strip the membrane and re-probe with an anti-total-EGFR antibody to confirm equal protein loading.

Experimental Workflow for Western Blotting

A 1. Seed & Culture Cells (e.g., A431) B 2. Serum Starve (12-24h) A->B C 3. Pre-treat with Inhibitor (this compound or AG 1478) B->C D 4. Stimulate with EGF (10-15 min) C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE & Western Blot E->F G 7. Probe with Antibodies (p-EGFR, Total EGFR) F->G H 8. Image & Analyze Data G->H

Caption: Workflow for analyzing inhibitor effects on EGFR phosphorylation.

Cell Proliferation Assay (MTT or similar)

This assay measures the impact of the inhibitor on cell viability and proliferation, a key downstream biological outcome of EGFR signaling.

  • Objective: To compare the anti-proliferative effects of this compound and AG 1478 on cancer cell lines.

  • Materials:

    • Target cell line (e.g., A549, DU145, or a cell line relevant to your research).[2]

    • Complete culture medium.

    • Test inhibitors.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a modern equivalent (e.g., WST-1, PrestoBlue).

    • Solubilizing agent (e.g., DMSO, isopropanol).

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound, AG 1478, or a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Solubilize the formazan crystals with the appropriate solvent.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

References

A Comparative Analysis of Tyrphostin 47, 25, and 51: Potency and Pathway Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the protein tyrosine kinase inhibitors Tyrphostin 47, Tyrphostin 25, and Tyrphostin 51. The information presented, supported by experimental data, is intended to assist in the selection of the appropriate compound for research and development purposes.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, 25, and 51 against various protein kinases. These values represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% and are a key indicator of an inhibitor's potency.

CompoundTarget KinaseIC50 Value (µM)Cell Line/Assay Conditions
This compound (AG-213, RG-50864)Epidermal Growth Factor Receptor (EGFR)2.4-
Platelet-Derived Growth Factor Receptor (PDGFR)3.5-
p210bcr-abl5.9-
Tyrphostin 25 (AG82, RG-50875)Epidermal Growth Factor Receptor (EGFR)3A431 cells
Epidermal Growth Factor Receptor (EGFR) Autophosphorylation15-
Tyrphostin 51 Epidermal Growth Factor Receptor (EGFR)0.8-
Protein Tyrosine Kinases (PTKs) in general5 - 30Human bone cells
Secreted Acid Phosphatase from Mycobacterium tuberculosis (SapM)6 - 14-

Performance Comparison and Specificity

Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs), which play a crucial role in cellular signaling pathways controlling growth, differentiation, and proliferation. Dysregulation of these pathways is a hallmark of many cancers, making PTKs attractive targets for therapeutic intervention.

This compound (also known as AG-213 or RG-50864) demonstrates inhibitory activity against several tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the fusion protein p210bcr-abl. Its broader spectrum of activity may be advantageous in contexts where multiple signaling pathways are implicated.

Tyrphostin 25 (also referred to as AG82 or RG-50875) is a known inhibitor of EGFR with a reported IC50 of 3 µM in A431 cells. It has also been noted to affect PDGFR and insulin (B600854) receptor tyrosine kinases. One study also reported a higher IC50 of 15 µM for the inhibition of EGF-receptor autophosphorylation.

Tyrphostin 51 appears to be a more potent inhibitor of EGFR, with a reported IC50 of 0.8 µM. It has also been shown to inhibit general protein tyrosine kinase activity in human bone cells in the 5-30 µM range. Interestingly, it also exhibits inhibitory activity against the secreted acid phosphatase SapM from Mycobacterium tuberculosis.

A key differentiator among these three compounds was observed in a study on Shiga toxin-induced cell death. In this context, This compound was found to significantly inhibit cell death by targeting the p38 MAPK signaling pathway, whereas Tyrphostin 25 and 51 were ineffective . This suggests a degree of pathway specificity for this compound that is not shared by the other two compounds under these experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the activity of Tyrphostin inhibitors.

Determination of IC50 Values using a Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Target cell line (e.g., A431)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Tyrphostin stock solutions (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Tyrphostin compounds in culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant target kinase (e.g., EGFR)

  • Substrate for the kinase (e.g., a synthetic peptide)

  • ATP

  • Tyrphostin stock solutions (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the Tyrphostin compound at various concentrations.

  • Kinase Reaction: Add the recombinant kinase and the substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to assess the phosphorylation status of a target protein, such as EGFR, in response to inhibitor treatment.

Materials:

  • Target cell line

  • Epidermal Growth Factor (EGF)

  • Tyrphostin compounds

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells to near confluency and serum-starve them overnight. Pre-treat the cells with various concentrations of Tyrphostin for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against phosphorylated EGFR and total EGFR. Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways discussed in this guide.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Tyrphostins This compound, 25, 51 Tyrphostins->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Tyrphostin Inhibition.

ShigaToxin_p38_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_inhibitors Inhibitors ShigaToxin Shiga Toxin p38_MAPK p38 MAPK ShigaToxin->p38_MAPK Activates CellDeath Cell Death p38_MAPK->CellDeath Promotes Tyrphostin47 This compound Tyrphostin47->p38_MAPK Inhibits Tyrphostin25_51 Tyrphostin 25 & 51 Tyrphostin25_51->p38_MAPK No significant effect

Caption: Shiga Toxin-induced p38 MAPK Pathway.

Experimental Workflow Diagram

IC50_Determination_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Serial Dilutions of Tyrphostin seed->treat incubate Incubate (48-72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Read Absorbance/ Luminescence assay->read analyze Data Analysis: Calculate % Inhibition read->analyze end Determine IC50 (Dose-Response Curve) analyze->end

Caption: General Workflow for IC50 Determination.

Cross-Validation of Tyrphostin 47's Effects with siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common methodologies for studying protein kinase signaling: chemical inhibition with Tyrphostin 47 and genetic knockdown using small interfering RNA (siRNA). This compound is a broad-spectrum protein tyrosine kinase inhibitor, with recognized activity against Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and p38 mitogen-activated protein kinase (p38 MAPK), among other targets. This guide will objectively compare the outcomes of using this compound with the results obtained from siRNA-mediated knockdown of its key targets, supported by experimental data.

Data Presentation: Quantitative Comparison of this compound and siRNA Effects

The following tables summarize the quantitative effects of this compound and siRNA knockdown on various cellular processes. It is important to note that the specific effects can vary depending on the cell line, experimental conditions, and the specific siRNA sequences used.

Target: Epidermal Growth Factor Receptor (EGFR) This compound (or similar EGFR inhibitors) siRNA-mediated EGFR Knockdown Reference
Cell Proliferation Inhibition IC50 = 16µM (A549 cells, AG1478)28.2% inhibition (Eca109 cells)
Apoptosis Induction Sensitizes A549 cells to apoptosis by chemotherapeutic agents.Increased apoptosis to 27.6% in EPBS-treated PC-9 cells.[1]
EGFR Phosphorylation Dose-dependent inhibition of EGFR, ERK1/2, and AKT phosphorylation.Effective downregulation of EGFR protein levels.[2]
Downstream Signaling Reduced levels of activated AKT and ERK1/2.Reduced levels of activated AKT and ERK1/2.[2]
Target: Platelet-Derived Growth Factor Receptor (PDGFR) This compound siRNA-mediated PDGFR Knockdown Reference
DNA Synthesis Inhibition IC50 ranging from 0.04 to 9 µM in VSMC.Downregulation of PDGFR-β expression by up to 82%.[3][4]
Cell Proliferation Reversible inhibition of PDGF-dependent growth of VSMC.Suppression of hepatic stellate cell proliferation.[3][4]
Receptor Autophosphorylation Inhibition of PDGF-receptor autophosphorylation.Significant downregulation of PDGFR-β protein expression.[3][4]
Fibroblast Transdifferentiation Not explicitly studied.Attenuated fibroblast transdifferentiation to myofibroblasts.[5]
Target: p38 Mitogen-Activated Protein Kinase (MAPK) This compound siRNA-mediated p38 MAPK Knockdown Reference
p38 MAPK Phosphorylation Significantly inhibited Shiga toxin 1-induced p38 MAPK phosphorylation.Successful inhibition of p38 MAPK expression.[6][7]
Cell Death Significantly inhibited Shiga toxin 1-induced cell death.Not explicitly studied in the same context.[6]
Downstream Effects Attenuated receptor-associated protein pp38 phosphorylation.Decrease in phosphorylation of HSP25.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: this compound Treatment and Cell Viability Assay (MTT Assay)

This protocol outlines a common method for treating cells with this compound and assessing the impact on cell viability.

Materials:

  • Cell line of interest (e.g., A549, vascular smooth muscle cells)

  • Complete cell culture medium

  • This compound (or other Tyrphostin analogs like AG1478)

  • Dimethyl sulfoxide (B87167) (DMSO, for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9][10]

Protocol 2: siRNA Transfection and Western Blot Analysis

This protocol describes the transfection of cells with siRNA to knockdown a target protein and the subsequent analysis of protein levels by Western blot.

Materials:

  • Cell line of interest

  • Complete cell culture medium (antibiotic-free for transfection)

  • siRNA targeting the gene of interest (e.g., EGFR, PDGFR, p38 MAPK) and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (targeting the protein of interest, a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: One day before transfection, seed cells in a 6-well plate in antibiotic-free medium so that they are 60-80% confluent on the day of transfection.[11][12]

  • Transfection Complex Formation:

    • In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.[11][12]

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Add the siRNA-transfection reagent complexes to the cells.

    • Incubate for 5-7 hours at 37°C.[11][12]

    • Add complete medium (with serum, without antibiotics) and incubate for an additional 24-72 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control to determine the knockdown efficiency.

Mandatory Visualizations

Tyrphostin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) ADP ADP Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) RTK->Downstream Phosphorylation Cascade Ligand Growth Factor (e.g., EGF, PDGF) Ligand->RTK Tyrphostin47 This compound Tyrphostin47->RTK Inhibits ATP ATP ATP->RTK Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Figure 1: Mechanism of action of this compound in inhibiting receptor tyrosine kinase signaling.

siRNA_Workflow cluster_workflow siRNA Knockdown Experimental Workflow cluster_analysis Design 1. siRNA Design & Synthesis Transfection 2. Transfection into Cells Design->Transfection Incubation 3. Incubation (24-72h) Transfection->Incubation Analysis 4. Analysis of Knockdown & Phenotype Incubation->Analysis mRNA mRNA Level (qPCR) Protein Protein Level (Western Blot) Phenotype Phenotypic Assay (e.g., Cell Viability)

Figure 2: General experimental workflow for siRNA-mediated gene knockdown.

Logical_Comparison cluster_goal Goal: Inhibit Target Protein Function cluster_methods Methods cluster_outcomes Outcomes Goal Target Protein Tyrphostin This compound (Chemical Inhibition) siRNA siRNA (Genetic Knockdown) Phenotype Phenotypic Changes Tyrphostin->Phenotype Inhibits Kinase Activity siRNA->Phenotype Reduces Protein Expression

Figure 3: Logical relationship between chemical and genetic inhibition for target validation.

References

Tyrphostin 47 and Second-Generation EGFR Inhibitors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have revolutionized treatment paradigms, particularly for non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of the efficacy of Tyrphostin 47 (also known as AG-1478), a first-generation EGFR inhibitor, and the second-generation inhibitors afatinib (B358) and dacomitinib (B1663576). This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Mechanism of Action: A Tale of Reversibility and Pan-Inhibition

The fundamental difference between this compound and second-generation EGFR inhibitors lies in their mode of binding to the EGFR kinase domain. This compound is a reversible inhibitor, meaning it binds to the ATP-binding site of the EGFR kinase domain through non-covalent interactions. In contrast, second-generation inhibitors like afatinib and dacomitinib are irreversible inhibitors. They form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to a more sustained and potent inhibition.[1][2]

Furthermore, afatinib and dacomitinib are classified as pan-ErbB inhibitors, meaning they not only target EGFR (ErbB1) but also other members of the ErbB family of receptor tyrosine kinases, such as HER2 (ErbB2) and HER4 (ErbB4).[2][3] This broader inhibitory profile can be advantageous in overcoming resistance mechanisms that involve signaling through other ErbB family members.

Quantitative Efficacy Comparison: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound, afatinib, and dacomitinib against wild-type EGFR and various clinically relevant EGFR mutations. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: In Vitro Kinase Assay IC50 Values (nM)

TargetThis compound (AG-1478)AfatinibDacomitinib
Wild-Type EGFR 3[4][5]~2-14[2]~6-16[6]
EGFR (L858R) -~0.5-4[6]~2.6[6]
EGFR (Exon 19 Del) -~0.4-1[7]~4-12 (lower than gefitinib)[7]
EGFR (T790M) -~10-100[8]Potent in preclinical models[7]
HER2 >100,000[9]~14[10]Potent inhibitor[2]
HER4 Inhibits activation[11]Potent inhibitor[10]Potent inhibitor[2]

Note: A lower IC50 value indicates higher potency. Data is aggregated from multiple sources and direct comparative studies are limited.

Table 2: Cell-Based Assay IC50 Values (nM)

Cell Line (EGFR Status)This compound (AG-1478)AfatinibDacomitinib
A431 (Wild-Type Overexpression) ---
HCC827 (Exon 19 Del) -0.7[12]-
H1975 (L858R + T790M) -800[12]-
Ba/F3 (L858R) -Potent inhibition[13]-
Ba/F3 (Exon 19 Del) -Potent inhibition[13]-
Ba/F3 (T790M) -Less potent than 3rd gen[13]-
Ba/F3 (G719A) --<10[7]
Ba/F3 (delE709_T710insD) --29[14]
A431 (p.L747P) --Lower IC50 than 1st/3rd gen[15]
Ba/F3 (p.L747P) -Lower IC50 than 1st/3rd gen[15]Lower IC50 than 1st/3rd gen[15]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_jak_stat_pathway JAK-STAT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Tyrphostin47 This compound (Reversible) Tyrphostin47->EGFR Inhibits SecondGen 2nd Gen Inhibitors (Irreversible) SecondGen->EGFR Inhibits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: EGFR Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_kinase_assay In Vitro Kinase Assay cluster_cell_viability Cell-Based Viability Assay cluster_western_blot Western Blot for Signaling KA1 Prepare Recombinant EGFR Enzyme KA2 Incubate with Inhibitor (this compound or 2nd Gen) KA1->KA2 KA3 Add Substrate and ATP KA2->KA3 KA4 Measure Kinase Activity (e.g., ADP-Glo) KA3->KA4 KA_Result Determine IC50 KA4->KA_Result CV1 Seed Cancer Cells (e.g., with EGFR mutations) CV2 Treat with Inhibitor CV1->CV2 CV3 Incubate (e.g., 72h) CV2->CV3 CV4 Add Viability Reagent (e.g., MTT) CV3->CV4 CV5 Measure Cell Viability CV4->CV5 CV_Result Determine GI50/IC50 CV5->CV_Result WB1 Treat Cells with Inhibitor & Stimulate (EGF) WB2 Lyse Cells & Quantify Protein WB1->WB2 WB3 SDS-PAGE & Transfer WB2->WB3 WB4 Incubate with Primary Antibodies (p-EGFR, p-AKT, etc.) WB3->WB4 WB5 Incubate with Secondary Antibody & Detect WB4->WB5 WB_Result Analyze Protein Phosphorylation WB5->WB_Result

Caption: Experimental Workflows for Efficacy Assessment.

Detailed Experimental Protocols

In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

Objective: To determine the in vitro inhibitory activity of compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR enzyme

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound and second-generation EGFR inhibitors

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in DMSO. Create a serial dilution of the inhibitors in kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (for control).

  • Enzyme Addition: Add 10 µL of a master mix containing the peptide substrate and ATP to each well. Initiate the reaction by adding 10 µL of diluted EGFR enzyme. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16][17]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of EGFR inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A431, HCC827, H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and second-generation EGFR inhibitors

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitors. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[8][9]

Western Blotting for EGFR Signaling Pathway Analysis

Objective: To determine the effect of inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

  • Cancer cell lines

  • Serum-free medium

  • EGF

  • This compound and second-generation EGFR inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of inhibitors for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.[18]

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[19][20]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to a loading control (e.g., GAPDH) to assess the inhibitory effect.[18]

Conclusion

This guide provides a comparative overview of this compound and second-generation EGFR inhibitors, afatinib and dacomitinib. The key distinctions lie in their binding mechanisms and inhibitory spectrum. While this compound is a potent, reversible inhibitor of wild-type EGFR, the second-generation inhibitors offer irreversible and broader inhibition of the ErbB family, which translates to enhanced potency against certain EGFR mutations that drive cancer progression. The provided experimental data and detailed protocols offer a foundational resource for researchers to further investigate and compare the efficacy of these and other EGFR inhibitors in various preclinical models. The continuous development and characterization of EGFR inhibitors remain a cornerstone of advancing targeted cancer therapies.

References

The Critical Role of a Negative Control in Tyrphostin 47 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a small molecule inhibitor is paramount to the validity of experimental findings. This guide provides a comprehensive comparison of Tyrphostin 47, a protein tyrosine kinase (PTK) inhibitor, with its appropriate negative control, Tyrphostin A1. Furthermore, it objectively evaluates this compound against alternative inhibitors for key targets like the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), supported by experimental data and detailed protocols.

This compound is a member of the tyrphostin family of compounds, known to inhibit protein tyrosine kinases by competing with ATP at the catalytic site of the enzyme. Its primary targets include EGFR and PDGFR, making it a valuable tool for studying signaling pathways involved in cell proliferation, differentiation, and survival. However, to ensure that the observed cellular effects are a direct result of target inhibition and not due to off-target or non-specific interactions, the use of a structurally similar but biologically less active compound as a negative control is essential. Tyrphostin A1 serves this purpose effectively, as it shares a similar chemical scaffold with other tyrphostins but exhibits significantly weaker inhibitory activity against many tyrosine kinases.[1][2][3]

Comparative Analysis of Inhibitory Potency

The efficacy of a kinase inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for this compound, its negative control Tyrphostin A1, and other commonly used inhibitors against EGFR and PDGFR. It is important to note that these values are compiled from various sources and experimental conditions, and direct comparisons should be made with caution.

Table 1: Comparative IC50 Values against EGFR

CompoundTypeTargetBiochemical IC50 (µM)Cell-Based IC50 (µM)
This compound Test Compound EGFR ~2.4 Varies by cell line
Tyrphostin A1Negative ControlWeak Tyrosine Kinase Inhibitor>1250[1][2][3]High µM range
GefitinibAlternative InhibitorEGFR~0.033~0.054 (A431 cells)[3]
ErlotinibAlternative InhibitorEGFR~0.002~0.02 (A431 cells)

Table 2: Comparative IC50 Values against PDGFR

CompoundTypeTargetBiochemical IC50 (µM)Cell-Based IC50 (µM)
This compound Test Compound PDGFR ~3.5 Varies by cell line
Tyrphostin A1Negative ControlWeak Tyrosine Kinase Inhibitor--
ImatinibAlternative InhibitorPDGFR, c-Kit, Abl0.1[4]Varies by cell line
SunitinibAlternative InhibitorPDGFR, VEGFR, c-Kit0.002 (PDGFRβ)[4]Varies by cell line

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental design, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Tyrphostin47 This compound Tyrphostin47->pEGFR Inhibition ATP ATP ATP->pEGFR ADP ADP pEGFR->ADP Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K PLCg PLCγ pEGFR->PLCg Ras Ras Grb2_SOS->Ras Downstream Downstream Signaling (MAPK, Akt, etc.) Ras->Downstream PI3K->Downstream PLCg->Downstream

EGFR Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Cells Culture Cells Treatment Treat with: - Vehicle (DMSO) - Tyrphostin A1 (Negative Control) - this compound (Test Compound) - Alternative Inhibitor Cells->Treatment KinaseAssay In Vitro Kinase Assay (IC50 Determination) Treatment->KinaseAssay WesternBlot Western Blot (Phospho-protein levels) Treatment->WesternBlot ProliferationAssay Cell Proliferation Assay (Cell Viability) Treatment->ProliferationAssay DataAnalysis Data Analysis and Comparison KinaseAssay->DataAnalysis WesternBlot->DataAnalysis ProliferationAssay->DataAnalysis

General Experimental Workflow for Inhibitor Comparison.

Experimental Protocols

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the IC50 value of this compound and its alternatives against a purified tyrosine kinase (e.g., EGFR, PDGFR).

Materials:

  • Recombinant human EGFR or PDGFR kinase

  • Kinase assay buffer

  • ATP

  • Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)

  • This compound, Tyrphostin A1, and alternative inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound, Tyrphostin A1, and alternative inhibitors in kinase assay buffer. Include a DMSO-only vehicle control.

  • Reaction Setup: In each well of the plate, add the kinase, substrate, and inhibitor solutions.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect Signal: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of its target kinase and downstream signaling proteins in a cellular context.

Materials:

  • Cell line expressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium and supplements

  • This compound and Tyrphostin A1

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Serum-starve the cells if necessary, and then treat with various concentrations of this compound, Tyrphostin A1, or a vehicle control for a specified time. Stimulate with the appropriate ligand (e.g., EGF) to induce kinase phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay (e.g., MTT or XTT Assay)

Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound, Tyrphostin A1, and alternative inhibitors

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, Tyrphostin A1, or alternative inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Add Reagent: Add the MTT or XTT reagent to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Measure Absorbance: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Tyrphostin 47

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists dedicated to advancing drug development, the responsible handling and disposal of potent chemical compounds like Tyrphostin 47 is a critical component of laboratory safety and regulatory compliance. Adherence to proper disposal protocols is not only essential for the protection of personnel and the environment but also a legal requirement. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, ensuring a secure research environment.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to work in a well-ventilated area, such as a chemical fume hood. This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling Precautions:

Equipment/PrecautionSpecificationRationale
Gloves Chemically resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Ventilation Fume hood or other ventilated enclosureTo minimize inhalation of any dust or aerosols.
Contact Avoidance Limit all unnecessary personal contactTo reduce the risk of accidental exposure.

In the event of accidental contact, follow these first-aid measures:

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